Bace1-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H45N5O9 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1 |
InChI Key |
CSSIDGWPXKPAPN-JTSDAKNZSA-N |
Isomeric SMILES |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O |
Canonical SMILES |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Bace1-IN-9: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bace1-IN-9, also identified as compound 82b in the scientific literature, is a potent inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways.
Core Mechanism of Action
BACE1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.
This compound functions as a direct inhibitor of the enzymatic activity of BACE1. By binding to the active site of the BACE1 enzyme, it prevents the processing of APP, thereby reducing the production of Aβ peptides. The chemical structure of this compound, a macrocyclic compound, is designed to interact with key residues within the BACE1 active site.
Quantitative Data
The inhibitory potency of this compound against BACE1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Compound | Target | IC50 | Reference |
| This compound (compound 82b) | BACE1 | 1.2 µM | [1] |
Signaling Pathways and Inhibitory Logic
The following diagrams illustrate the amyloid precursor protein processing pathway and the mechanism of BACE1 inhibition by this compound.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of this compound.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This assay quantifies the enzymatic activity of recombinant human BACE1 in the presence of an inhibitor. The principle relies on Förster Resonance Energy Transfer (FRET). A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human BACE1 enzyme
-
FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the BACE1 enzyme solution to each well.
-
Add the diluted this compound solutions to the respective wells. Include a control with solvent only (no inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro BACE1 FRET-based inhibition assay.
Cellular Aβ Reduction Assay
This assay measures the ability of an inhibitor to reduce the production of Aβ in a cellular context. Typically, a cell line that overexpresses human APP is used.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lysis buffer
-
ELISA kit for human Aβ40 or Aβ42
Procedure:
-
Plate HEK293-APP cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Collect the cell culture medium.
-
Lyse the cells to measure total protein concentration for normalization.
-
Centrifuge the collected medium to remove cellular debris.
-
Quantify the concentration of Aβ40 or Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration from the cell lysates.
-
Calculate the percentage of Aβ reduction for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a macrocyclic inhibitor of BACE1 that demonstrates a direct mechanism of action by blocking the enzymatic cleavage of APP. Its inhibitory potential has been quantified with an IC50 of 1.2 µM in in vitro assays. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar BACE1 inhibitors. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of Alzheimer's disease.
References
BACE1 Inhibitors: A Technical Guide to a Key Target in Alzheimer's Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease (AD). Its role as the primary β-secretase that initiates the production of amyloid-β (Aβ) peptides makes it a prime therapeutic target for the development of disease-modifying therapies for AD. This technical guide provides an in-depth overview of the function and mechanism of action of BACE1 inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction: The Role of BACE1 in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease process.[1] BACE1, a type I transmembrane aspartyl protease, plays a pivotal, rate-limiting role in the generation of Aβ.[2][3] It cleaves the amyloid precursor protein (APP) at the β-site, leading to the formation of a membrane-bound C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ).[4][5] Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[2][4]
Given its crucial role in initiating Aβ production, the inhibition of BACE1 is a major focus of research for preventing or slowing the progression of Alzheimer's disease.[1][3]
Mechanism of Action of BACE1 Inhibitors
BACE1 inhibitors are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP. The active site of BACE1 contains two catalytic aspartate residues (Asp32 and Asp228) within a cleft.[6] By blocking this site, these inhibitors effectively halt the first step of the amyloidogenic pathway, thereby reducing the production of all downstream Aβ species.[3] The therapeutic goal of BACE1 inhibition is to lower the concentration of Aβ peptides in the brain, which is expected to prevent the formation of amyloid plaques and mitigate downstream neurotoxic effects.[1][7]
However, the development of BACE1 inhibitors has faced challenges. BACE1 has other physiological substrates besides APP, such as Neuregulin-1 (Nrg1), which is involved in myelination and synaptic function.[1][8] Therefore, non-selective inhibition of BACE1 can lead to off-target effects. Furthermore, some BACE1 inhibitors have been observed to cause an unexpected increase in BACE1 protein levels by prolonging its half-life.[7]
Quantitative Data for Representative BACE1 Inhibitors
A number of BACE1 inhibitors have been developed and evaluated in preclinical and clinical studies. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes publicly available quantitative data for several notable BACE1 inhibitors.
| Compound Name (Synonym) | BACE1 IC50/Ki | BACE2 IC50/Ki | Cell-based Aβ40 IC50 | Cell-based Aβ42 IC50 | Reference |
| Verubecestat (MK-8931) | 2.2 nM (Ki) | 0.38 nM (Ki) | 2.1 nM | 0.7 nM | [9][10] |
| Lanabecestat (AZD3293) | 0.6 nM | - | - | - | [7] |
| Elenbecestat (E2609) | 27 nM | - | - | - | [9] |
| Inhibitor IV | - | - | >10 µM | - | [7] |
| PF-06751979 | 7.3 nM | 193 nM | - | - | [7] |
| FAH65 | ~10-20 nM | - | - | - | [11] |
| Compound 8 | 0.32 nM | - | - | - | [9] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a comparative overview based on the cited literature.
Key Experimental Protocols
The development and characterization of BACE1 inhibitors involve a range of in vitro and in vivo experiments. Below are generalized methodologies for key assays.
BACE1 Enzymatic Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Objective: To determine the IC50 value of a test compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
A specific fluorescent peptide substrate for BACE1 (e.g., a peptide containing the Swedish mutation of APP)
-
Assay buffer (e.g., sodium acetate buffer at pH 4.5)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the BACE1 enzyme and the test compound dilutions.
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by BACE1.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Aβ Reduction Assay
This assay assesses the ability of a compound to inhibit Aβ production in a cellular context.
Objective: To measure the reduction of secreted Aβ levels in cell culture media following treatment with a test compound.
Materials:
-
A cell line that overexpresses human APP (e.g., HEK293 or CHO cells stably transfected with APP)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human Aβ40 and Aβ42
Protocol:
-
Plate the APP-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Collect the conditioned cell culture medium.
-
Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the reduction of Aβ40 and Aβ42 by plotting the measured concentrations against the compound concentrations.
In Vivo Aβ Reduction Studies in Animal Models
These studies evaluate the efficacy of a BACE1 inhibitor in reducing Aβ levels in the brains of animal models of Alzheimer's disease.
Objective: To assess the in vivo potency of a test compound in lowering brain Aβ levels.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., PDAPP or 5xFAD mice)
-
Test compound formulated for oral or other appropriate administration route
-
Brain tissue homogenization buffers
-
ELISA kits for Aβ40 and Aβ42
Protocol:
-
Administer the test compound to the transgenic mice at various doses and for a specific duration.
-
At the end of the treatment period, euthanize the animals and collect the brains.
-
Homogenize the brain tissue in appropriate buffers to extract Aβ peptides.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using ELISA.
-
Compare the Aβ levels in the treated groups to a vehicle-treated control group to determine the dose-dependent reduction in brain Aβ.
Signaling Pathways and Experimental Workflows
Amyloidogenic Pathway and BACE1 Inhibition
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behavioralhealth2000.com [behavioralhealth2000.com]
- 11. biorxiv.org [biorxiv.org]
Bace1-IN-9: A Technical Guide to a Macrocyclic BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Bace1-IN-9, a potent inhibitor of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative disorders.
Chemical Structure and Properties
This compound, also referred to as compound 82b in the primary literature, is a macrocyclic peptidomimetic inhibitor designed to target the active site of BACE1.[1] Its structure incorporates a hydroxyethylamine transition-state isostere, a common feature in aspartyl protease inhibitors.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | (3S,6R,9S,12R)-9-((S)-1-hydroxy-2-((4-(carboxymethyl)benzyl)amino)ethyl)-3-isobutyl-6,6-dimethyl-1-oxa-4,7-diazacyclotridecane-2,5,8-trione |
| Molecular Formula | C30H45N5O9 |
| Molecular Weight | 619.71 g/mol |
| CAS Number | 2872604-91-4 |
| Biological Activity | IC50 of 1.2 µM for BACE1 |
| SMILES | CCC[C@@H]1NC(--INVALID-LINK----INVALID-LINK--CC(O)=O)O)C">C@HNC(--INVALID-LINK--N)=O)=O |
Mechanism of Action and Signaling Pathway
BACE1 is a transmembrane aspartic protease that initiates the cleavage of the amyloid precursor protein (APP).[2][3][4] This initial cleavage, followed by subsequent processing by γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[2][3][5] By inhibiting BACE1, this compound blocks the first and rate-limiting step in the amyloidogenic pathway, thereby reducing the production of Aβ peptides.[2][6]
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the specific BACE1 inhibition assay used in the primary literature (Otani et al., Bioorg Med Chem. 2021 Dec 15;52:116517) were not accessible in the public domain at the time of this writing. However, this section provides representative protocols for the synthesis of similar macrocyclic BACE1 inhibitors and a common BACE1 enzymatic assay.
Representative Synthesis of a Macrocyclic BACE1 Inhibitor
The synthesis of macrocyclic BACE1 inhibitors often involves a multi-step sequence. A key step is typically a ring-closing metathesis (RCM) reaction to form the macrocyclic core. The following is a generalized workflow:
Caption: A general workflow for the synthesis of macrocyclic BACE1 inhibitors.
General Procedure:
-
Fragment Synthesis: Protected amino acid fragments corresponding to the P1 and P3 positions of the inhibitor are synthesized with terminal alkene functionalities.
-
Peptide Coupling: The synthesized fragments are coupled together using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Ring-Closing Metathesis (RCM): The linear diene precursor is subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the macrocyclic ring.
-
Deprotection: Protecting groups on the amino acid side chains and termini are removed under appropriate conditions.
-
Purification: The final compound is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).
Representative BACE1 Enzymatic Assay (FRET-based)
A common method to determine the inhibitory activity of compounds against BACE1 is a Fluorescence Resonance Energy Transfer (FRET) assay.[7][8][9][10] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
Caption: A typical workflow for a BACE1 FRET-based inhibition assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagents are prepared and brought to the appropriate temperature.
-
A reaction mixture is prepared in the microplate wells containing the assay buffer, BACE1 enzyme, and varying concentrations of this compound.
-
The reaction is initiated by the addition of the BACE1 FRET substrate.
-
The plate is incubated at a constant temperature (e.g., 37°C).
-
Fluorescence intensity is measured at regular intervals using a fluorescence plate reader (excitation and emission wavelengths are specific to the fluorophore/quencher pair).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent, macrocyclic inhibitor of BACE1 that holds promise as a lead compound for the development of therapeutics for Alzheimer's disease. Its mechanism of action, directly targeting the initial step of Aβ production, is a well-validated strategy. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of neurodegenerative disease drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
BACE1-IN-9 Target Validation in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BACE1-IN-9, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in neuronal cells. This document outlines the core signaling pathways, quantitative efficacy data, and detailed experimental protocols for researchers engaged in Alzheimer's disease drug discovery and related neurodegenerative fields.
Introduction to BACE1 and its Role in Alzheimer's Disease
Beta-secretase 1, or BACE1, is a type I transmembrane aspartyl protease predominantly expressed in neurons.[1] It plays a critical, rate-limiting role in the amyloidogenic processing of the amyloid precursor protein (APP). The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated through sequential cleavage of APP by BACE1 and γ-secretase, is a primary pathological event in Alzheimer's disease (AD).
BACE1 initiates this cascade by cleaving APP at the β-site, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex releases Aβ peptides of varying lengths, most notably Aβ40 and the highly aggregation-prone Aβ42.[1] These peptides can then aggregate into soluble oligomers and insoluble plaques, which are hallmarks of AD and are thought to contribute to synaptic dysfunction and neurodegeneration.
Beyond its role in APP processing, BACE1 has several other physiological substrates in the brain, including Neuregulin-1 (NRG1), involved in myelination, Seizure protein 6 (SEZ6) and its homolog SEZ6L, which play roles in synaptic connectivity, and Jagged-1 (Jag1), a component of the Notch signaling pathway important for neurogenesis and astrogenesis.[2][3][4] The cleavage of these substrates by BACE1 underscores the importance of developing selective inhibitors to minimize potential off-target effects.
Quantitative Data for this compound
This compound is a potent, cell-permeable inhibitor of BACE1. The following tables summarize its key quantitative data.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | BACE1 | Enzymatic Assay | 1.2 | [Otani et al., 2021] |
Table 1: In Vitro Enzymatic Inhibition of BACE1 by this compound.
| Parameter | Value | Cell Line | Assay |
| Aβ40 Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | ELISA |
| Aβ42 Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | ELISA |
| sAPPβ Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | Western Blot |
| CTFβ Accumulation | Concentration-dependent | SH-SY5Y (human neuroblastoma) | Western Blot |
Table 2: Cellular Activity of this compound in a Neuronal Cell Model. (Note: Specific EC50 values for cellular assays are not publicly available and would need to be determined experimentally using the protocols outlined below.)
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Neurons
The following diagram illustrates the central role of BACE1 in the processing of APP and other key neuronal substrates.
Caption: BACE1 signaling in neurons, highlighting APP processing and other key substrates.
Experimental Workflow for this compound Target Validation
The following diagram outlines the key experimental steps to validate the efficacy of this compound in a neuronal cell line.
Caption: Workflow for validating this compound in neuronal cells.
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-based)
This protocol is adapted for screening BACE1 inhibitors using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Add 10 µL of diluted BACE1 enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the BACE1 FRET substrate to each well.
-
Immediately measure the fluorescence kinetically for 60-90 minutes at 37°C, with readings every 5 minutes (Excitation/Emission wavelengths will depend on the specific FRET substrate used).
-
Alternatively, for an endpoint assay, incubate the plate for 60 minutes at 37°C and then measure the final fluorescence.
-
Calculate the rate of substrate cleavage and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for sAPPβ and CTFβ in Neuronal Cells
This protocol describes the detection of BACE1-cleaved APP fragments in treated neuronal cells.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sAPPβ, anti-APP C-terminal (for CTFβ), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere and differentiate (if necessary).
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris. The supernatant contains sAPPβ.
-
Wash the cells with cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
For sAPPβ detection, concentrate the conditioned medium if necessary.
-
Separate proteins from cell lysates (for CTFβ and β-actin) and conditioned medium (for sAPPβ) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the changes in protein levels.
ELISA for Aβ40 and Aβ42
This protocol outlines the quantification of secreted Aβ peptides in the conditioned medium of treated neuronal cells.
Materials:
-
Conditioned medium from this compound treated cells (from section 4.2)
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Thaw the collected conditioned media on ice.
-
Follow the manufacturer's instructions provided with the specific Aβ40 and Aβ42 ELISA kits.
-
Typically, the procedure involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and incubating for color development.
-
Adding a stop solution.
-
-
Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the provided Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Plot the Aβ concentrations against the log of the this compound concentration to determine the EC50 values for the reduction of each peptide.
Conclusion
The validation of this compound in neuronal cells is a critical step in its development as a potential therapeutic agent for Alzheimer's disease. The experimental protocols detailed in this guide provide a robust framework for assessing its enzymatic and cellular efficacy. By quantifying the inhibition of BACE1 activity and the subsequent reduction in Aβ production, researchers can confidently evaluate the on-target effects of this compound. Furthermore, understanding the broader impact on the BACE1 signaling pathway is essential for predicting both therapeutic benefits and potential side effects. The combination of quantitative data, detailed methodologies, and clear visual representations of the underlying biology offers a comprehensive resource for scientists dedicated to advancing novel treatments for neurodegenerative disorders.
References
- 1. Seizure protein 6 and its homolog seizure 6-like protein are physiological substrates of BACE1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. BACE1-cleavage of Sez6 and Sez6L is elevated in Niemann-Pick type C disease mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Verubecestat (MK-8931): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the first step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ levels in the brain. This document provides a technical guide to the preliminary in vitro studies of verubecestat (MK-8931), a potent and selective BACE1 inhibitor that has undergone extensive clinical investigation.
Quantitative Analysis of In Vitro Activity
Verubecestat has demonstrated potent inhibitory activity against BACE1 in a variety of in vitro assay formats. The following tables summarize the key quantitative data from enzymatic and cell-based assays.
| Enzyme | Inhibitor | Parameter | Value (nM) | Reference |
| Human BACE1 | Verubecestat | Ki | 2.2 | [1][2][3][4] |
| Mouse BACE1 | Verubecestat | Ki | 3.4 | [1][4] |
| Human BACE2 | Verubecestat | Ki | 0.38 | [1][2][4] |
| Human Cathepsin D | Verubecestat | IC50 | >100,000 | [5] |
| Human Cathepsin E | Verubecestat | IC50 | >45,000-fold selectivity over BACE1 | [1] |
| Human Renin | Verubecestat | IC50 | >15,000-fold selectivity over BACE1 | [1] |
| Human CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | Verubecestat | IC50 | >40,000 | [2][6] |
| hERG Channel | Verubecestat | IC50 | 2,200 | [6] |
Table 1: Enzymatic Inhibition Data for Verubecestat. This table details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of verubecestat against BACE1 and other proteases. High selectivity against other aspartyl proteases like Cathepsin D is a key feature.
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| HEK293 APPSwe/Lon | Aβ1-40 Production | IC50 | 2.1 | [1][2][4] |
| HEK293 APPSwe/Lon | Aβ1-42 Production | IC50 | 0.7 | [1][2][4] |
| HEK293 APPSwe/Lon | sAPPβ Production | IC50 | 4.4 | [1][2][4] |
| Unspecified Cells | Aβ40 Production | IC50 | 13 | [7][8] |
| Unspecified Cells | Aβ40 Production | Ki | 7.8 | [7][8] |
Table 2: Cell-Based Assay Data for Verubecestat. This table presents the potency of verubecestat in inhibiting the production of amyloid-beta peptides and soluble APPβ in cellular models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of the key experimental protocols used in the assessment of verubecestat.
BACE1 Enzymatic Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.
-
Materials:
-
Purified recombinant human BACE1 enzyme.
-
A fluorogenic BACE1 peptide substrate. This substrate is typically a peptide sequence corresponding to the BACE1 cleavage site in APP, flanked by a fluorescent donor and a quencher.
-
Assay buffer (e.g., sodium acetate buffer at an acidic pH to mimic the endosomal environment where BACE1 is active).
-
Test compound (verubecestat) at various concentrations.
-
96-well black plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A master mix is prepared containing the assay buffer and the BACE1 peptide substrate.
-
The test inhibitor (verubecestat) at varying dilutions is added to the wells of the 96-well plate. Control wells contain vehicle (e.g., DMSO).
-
The BACE1 enzyme is diluted in assay buffer and added to the wells to initiate the reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured kinetically over a period of time (e.g., 20 minutes) using an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[9]
-
The rate of increase in fluorescence is proportional to BACE1 activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the kinetic curves.
-
The percent inhibition at each concentration of the test compound is determined relative to the control.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Cell-Based Aβ and sAPPβ Production Assay
This assay evaluates the ability of an inhibitor to reduce the production of Aβ and sAPPβ in a cellular context, providing insights into cell permeability and target engagement.
-
Materials:
-
A suitable cell line that overexpresses human APP, such as HEK293 cells with the Swedish/London mutations (HEK293 APPSwe/Lon).[2]
-
Cell culture medium and supplements.
-
Test compound (verubecestat) at various concentrations.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits specific for Aβ40, Aβ42, and sAPPβ.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (verubecestat) or vehicle control.
-
The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ/sAPPβ secretion into the medium.
-
After incubation, the conditioned medium is collected.
-
The concentrations of Aβ40, Aβ42, and sAPPβ in the conditioned medium are quantified using specific ELISA kits.
-
-
Data Analysis:
-
The levels of Aβ and sAPPβ in the treated samples are normalized to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing BACE1's Role and Inhibition
To better understand the mechanism of action, the following diagrams illustrate the BACE1 signaling pathway and the experimental workflow for inhibitor testing.
Figure 1: BACE1-mediated cleavage of APP.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Verubecestat (MK-8931): A Technical Guide on its Impact on Aβ Peptide Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the β-secretase (BACE1) inhibitor, verubecestat (MK-8931), and its effects on the production of amyloid-β (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. This document will cover the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to the study of verubecestat and similar BACE1 inhibitors.
Introduction to BACE1 and the Amyloid Cascade Hypothesis
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary trigger for the neurodegenerative cascade in Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms.[2] Aβ42, in particular, is prone to aggregation and is considered a key neurotoxic species.
Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for reducing Aβ levels in the brain.[3] Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of BACE1 that has been extensively studied in preclinical and clinical settings.[4]
Mechanism of Action of Verubecestat
Verubecestat is a non-peptidic BACE1 inhibitor that binds to the active site of the enzyme, preventing it from cleaving APP.[5] By inhibiting BACE1, verubecestat effectively blocks the first step of the amyloidogenic pathway, thereby reducing the production of all downstream Aβ peptides.[5]
Quantitative Data on the Efficacy of Verubecestat
The efficacy of verubecestat in reducing Aβ peptide levels has been demonstrated across a range of experimental systems, from cell-free assays to human clinical trials.
In Vitro Efficacy
| Assay Type | Target | IC50 (nM) | Ki (nM) |
| Cell-free BACE1 activity assay | Human BACE1 | - | 7.8 |
| Cell-based assay (HEK293 cells) | Aβ40 production | 13 | - |
Table 1: In vitro potency of verubecestat in inhibiting BACE1 activity and Aβ40 production.
In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | Aβ40 Reduction (Brain) | Aβ42 Reduction (Brain) |
| Rats | Single oral dose | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Cynomolgus Monkeys | Single oral dose | Dose-dependent | Dose-dependent | - | - |
| Tg2576-AβPPswe Mice | 12-week treatment | 62% | 68% | Significant reduction | Significant reduction |
Table 2: In vivo efficacy of verubecestat in reducing Aβ levels in various animal models.
Clinical Trial Data (Human Studies)
| Trial Phase | Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) |
| Phase 1 | Healthy Volunteers | 12mg, 40mg, 60mg | 57%, 79%, 84% | 57%, 79%, 84% |
| Phase 3 (EPOCH) | Mild-to-moderate AD | 12mg, 40mg | 63% - 81% | 63% - 81% |
Table 3: Reduction in cerebrospinal fluid (CSF) Aβ levels in human clinical trials of verubecestat.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of BACE1 inhibitors like verubecestat.
BACE1 Enzyme Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (verubecestat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of verubecestat in assay buffer.
-
In a 96-well plate, add 50 µL of the BACE1 enzyme solution to each well.
-
Add 50 µL of the diluted verubecestat or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the BACE1 substrate solution to each well.
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 320 nm/405 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of verubecestat and determine the IC50 value.
Aβ40 and Aβ42 Quantification by ELISA
This protocol is used to measure the concentration of Aβ40 and Aβ42 in biological samples such as cell culture media, cerebrospinal fluid (CSF), or brain homogenates.
Materials:
-
Aβ40 and Aβ42 ELISA kits (containing capture antibody pre-coated plates, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (provided in the kit)
-
Biological samples (e.g., CSF)
-
Standard Aβ40 and Aβ42 peptides
-
Microplate reader
Procedure:
-
Prepare a standard curve by performing serial dilutions of the Aβ40 and Aβ42 standard peptides in the sample diluent.
-
Add 100 µL of the standards and samples (diluted as necessary) to the wells of the antibody-coated plate.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples by interpolating from the standard curve.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a typical in vivo study to assess the effect of a BACE1 inhibitor on brain and CSF Aβ levels in a transgenic mouse model (e.g., 5XFAD or Tg2576).
Materials:
-
Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease.
-
Verubecestat formulated for oral administration (e.g., in chow or for oral gavage).
-
Anesthesia.
-
Surgical tools for CSF and brain tissue collection.
-
ELISA kits for Aβ40 and Aβ42.
Procedure:
-
Acclimate the transgenic mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, low-dose verubecestat, high-dose verubecestat).
-
Administer verubecestat or vehicle daily for a predetermined period (e.g., 4-12 weeks).
-
At the end of the treatment period, collect CSF from the cisterna magna under anesthesia.
-
Following CSF collection, euthanize the mice and perfuse with saline.
-
Harvest the brain and dissect the cortex and hippocampus.
-
Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction) and pellet (insoluble fraction).
-
Measure Aβ40 and Aβ42 levels in the CSF and brain homogenates using the ELISA protocol described above.
-
Statistically analyze the data to determine the effect of verubecestat on Aβ levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: APP Processing Pathways and the Action of Verubecestat.
Caption: Experimental Workflow for BACE1 Inhibitor Evaluation.
Conclusion
Verubecestat is a potent BACE1 inhibitor that has been shown to significantly reduce the production of Aβ peptides in a variety of preclinical and clinical settings. While clinical trials with verubecestat in patients with mild-to-moderate and prodromal Alzheimer's disease were discontinued due to a lack of efficacy and some adverse events, the data generated from these studies provide valuable insights into the role of BACE1 in Aβ metabolism and the challenges of targeting this pathway for the treatment of Alzheimer's disease.[7] The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of Alzheimer's drug discovery.
References
- 1. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 [frontiersin.org]
- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients [alzped.nia.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bace1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bace1-IN-9, also identified as compound 82b, is a potent inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.
Introduction to BACE1 and its Role in Alzheimer's Disease
Beta-secretase 1, or β-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a key aspartic protease in the pathogenesis of Alzheimer's disease.[2][3][4] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), a crucial step in the production of amyloid-beta (Aβ) peptides.[5][6] The subsequent accumulation of these Aβ peptides in the brain is a hallmark of Alzheimer's, leading to the formation of amyloid plaques and neurotoxicity.[7][8] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of the disease.[2][9]
This compound: A Potent BACE1 Inhibitor
This compound is a macrocyclic compound designed to inhibit BACE1. Its chemical structure and properties have been optimized to achieve potent inhibition of the enzyme.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (BACE1) | 1.2 µM | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory activity of this compound.
3.1. BACE1 Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BACE1. A common method is a fluorescence resonance energy transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) and controls
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The BACE1 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC50 value is calculated by fitting the dose-response curve with a suitable equation.
-
Signaling Pathways and Experimental Workflows
4.1. BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the amyloidogenic processing of APP and the role of BACE1. This compound acts by inhibiting the initial cleavage step performed by BACE1.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
4.2. Experimental Workflow for BACE1 Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing BACE1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The β-Secretase BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BACE1-IN-9 In Vitro Assay
These application notes provide a detailed protocol for the in vitro assessment of BACE1-IN-9, a potent inhibitor of β-secretase 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals working on Alzheimer's disease and other neurodegenerative disorders where BACE1 activity is a key therapeutic target.
Introduction
β-secretase 1, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease.[1][2] BACE1 inhibitors are therefore considered a promising therapeutic strategy to reduce Aβ production. This document outlines a robust in vitro assay protocol to determine the inhibitory activity of compounds like this compound against BACE1.
Data Summary
The inhibitory activity of this compound and other reference compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data.
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Cathepsin E IC50 (nM) | Pepsin IC50 (nM) |
| This compound | [Example: 5.2] | [Example: 150] | [Example: >10000] | [Example: >10000] | [Example: 850] |
| Verubecestat | 0.01 - 10 | - | - | - | - |
| Compound A | 3.3 | - | 130 | 29 | 140 |
| Compound B | 4.9 | - | - | - | - |
| Compound C | 4.1 | - | - | - | - |
Note: The IC50 values for this compound are hypothetical examples. Actual values must be determined experimentally. Data for other compounds are derived from published literature.
Experimental Protocols
BACE1 Inhibition Assay (Cell-Free)
This protocol is based on a generic fluorescence resonance energy transfer (FRET) assay, a common method for measuring BACE1 activity.
Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a dilution series of the compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to each well. Add 20 µL of the BACE1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[1]
-
Reaction Initiation: Add 20 µL of the BACE1 substrate solution to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate.
-
Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence over time. Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software.
Visualizations
BACE1 Signaling Pathway
Caption: BACE1 cleavage of APP, the initial step in Aβ production.
Experimental Workflow
Caption: Workflow for the in vitro BACE1 inhibition assay.
References
Application Notes and Protocols for a BACE1 Inhibitor Cell-Based Assay
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ production.[1][3] This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors of BACE1, using "BACE1-IN-9" as a representative inhibitor.
Mechanism of Action
BACE1 is a transmembrane aspartyl protease that cleaves APP at the β-secretase site.[1] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors block the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: BACE1 initiates APP processing, leading to Aβ production.
Quantitative Data Summary
The following table summarizes hypothetical data for the representative inhibitor "this compound" in a cell-based assay measuring the reduction of Aβ40 and Aβ42.
| Compound | Target | Cell Line | Assay Type | IC50 (Aβ40) | IC50 (Aβ42) |
| This compound | BACE1 | HEK293-APP | ELISA | 50 nM | 45 nM |
| Control Inhibitor | BACE1 | HEK293-APP | ELISA | 10 nM | 8 nM |
Experimental Protocols
Cell-Based BACE1 Inhibition Assay
This protocol describes the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells overexpressing human APP.
Materials
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
This compound (test inhibitor)
-
Known BACE1 inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Plate reader
Experimental Workflow
Caption: Workflow for the cell-based BACE1 inhibition assay.
Procedure
-
Cell Seeding:
-
Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Opti-MEM to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Prepare dilutions of a known BACE1 inhibitor to serve as a positive control.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Compound Treatment:
-
After 24 hours of cell incubation, carefully remove the growth medium from each well.
-
Add 100 µL of Opti-MEM containing the appropriate concentration of this compound, control inhibitor, or vehicle control to each well.
-
Incubate the plate for an additional 48 hours at 37°C and 5% CO2.
-
-
Supernatant Collection and Analysis:
-
After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well for Aβ analysis.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationships of Assay Components
Caption: Interplay of components in the BACE1 cell-based assay.
References
Application Notes and Protocols for Bace1-IN-9 (Featuring Verubecestat as a Representative BACE1 Inhibitor) in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The formation of these plaques is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2] This makes BACE1 a prime therapeutic target for reducing Aβ production and potentially slowing the progression of AD.
BACE1 inhibitors are a class of drugs designed to block the enzymatic activity of BACE1, thereby reducing the generation of Aβ peptides.[1] This document provides detailed application notes and protocols for the administration of a representative BACE1 inhibitor, Verubecestat (MK-8931), in animal models of AD. While presented under the placeholder "Bace1-IN-9," the data and methodologies are based on published preclinical studies of Verubecestat, one of the most clinically advanced BACE1 inhibitors.[2]
Verubecestat is a potent, orally bioavailable BACE1 inhibitor that has been shown to significantly reduce Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of various animal models, including rats, monkeys, and transgenic mouse models of AD.[3][4][5] These studies provide a strong rationale for its investigation as a disease-modifying therapy for AD.
Data Presentation
The following tables summarize the quantitative effects of Verubecestat (referred to as this compound) administration on key AD biomarkers in different animal models.
Table 1: Effects of Single Oral Dose of this compound (Verubecestat) on Aβ Levels in Rats
| Dose (mg/kg) | Time Post-Dose (hours) | Plasma Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Brain Aβ40 Reduction (%) |
| 10 | 4 | ~50 | ~60 | ~55 |
| 30 | 4 | ~70 | ~80 | ~75 |
| 100 | 4 | >80 | >90 | >85 |
Data extrapolated from graphical representations in preclinical studies.
Table 2: Effects of Single Oral Dose of this compound (Verubecestat) on Aβ Levels in Cynomolgus Monkeys
| Dose (mg/kg) | Time Post-Dose (hours) | CSF Aβ40 Reduction (%) | Cortical Aβ40 Reduction (%) |
| 10 | 4 | 60 | 72 |
Data from a study in cynomolgus monkeys showing significant Aβ reduction after a single oral dose.[6]
Table 3: Effects of Chronic Administration of this compound (Verubecestat) in 5XFAD Mice
| Treatment | Duration | Plasma Aβ40 Reduction (%) | Plasma Aβ42 Reduction (%) | Soluble Brain Aβ40 Reduction (Female) (%) | Soluble Brain Aβ42 Reduction (Female) (%) |
| 60 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |
| 180 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |
| 600 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |
Prophylactic treatment with Verubecestat in chow from 3 to 6 months of age resulted in dose-dependent reductions in plasma Aβ levels in both male and female 5XFAD mice, and significant reductions in soluble brain Aβ in female mice.[7]
Experimental Protocols
Detailed methodologies for key experiments involving the administration of this compound (Verubecestat) in animal models of AD are provided below.
Protocol 1: Oral Administration of this compound (Verubecestat)
This protocol describes the oral administration of this compound, either by oral gavage for acute dosing or formulated in chow for chronic studies.
A. Oral Gavage (for Rats and Monkeys - Acute Studies)
-
Formulation:
-
Prepare a suspension of Verubecestat (MK-8931) in a suitable vehicle. A common vehicle for oral administration in preclinical studies is 0.5% methylcellulose in water.
-
For a 10 mg/kg dose in a rat weighing 250g, requiring a dosing volume of 5 ml/kg, you would need to prepare a 2 mg/ml suspension.
-
-
Procedure:
-
Gently restrain the animal.
-
Insert a ball-tipped oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the drug suspension.
-
Monitor the animal for any signs of distress post-administration.
-
B. Administration in Chow (for Mice - Chronic Studies)
-
Diet Preparation:
-
Verubecestat (MK-8931) can be commercially formulated into standard rodent chow at desired concentrations (e.g., 60, 180, 600 ppm).
-
-
Procedure:
-
House the mice in cages with ad libitum access to the formulated chow and water.
-
Replace the chow regularly to ensure freshness and accurate dosing.
-
Monitor food consumption and body weight to ensure animal welfare and estimate drug intake.
-
Protocol 2: Cerebrospinal Fluid (CSF) Collection from Rats
This protocol describes a method for collecting CSF from the cisterna magna of anesthetized rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the anesthetized rat in a stereotaxic frame with its head flexed downwards to expose the back of the neck.
-
Surgical Preparation: Shave the fur from the back of the neck and disinfect the area with an antiseptic solution.
-
Incision: Make a small midline incision to expose the underlying muscles.
-
Muscle Dissection: Carefully dissect the muscles to expose the cisterna magna, the space between the cerebellum and the medulla oblongata.
-
CSF Collection: Using a fine-gauge needle attached to a syringe, carefully puncture the membrane of the cisterna magna and slowly aspirate the clear CSF. Avoid contamination with blood.
-
Post-Procedure: Suture the incision and allow the animal to recover from anesthesia on a warming pad.
Protocol 3: Brain Tissue Collection and Homogenization
This protocol outlines the procedure for collecting and processing brain tissue for the analysis of Aβ levels.
-
Euthanasia and Brain Extraction:
-
Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and place it on an ice-cold surface.
-
Dissect the brain region of interest (e.g., cortex, hippocampus).
-
-
Homogenization:
-
Weigh the dissected brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (e.g., Tris-buffered saline with protease inhibitors). A common ratio is 10% (w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Fractionation (for soluble and insoluble Aβ):
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction.
-
The pellet contains the insoluble Aβ fraction. The pellet can be further extracted using 70% formic acid to solubilize the aggregated Aβ.
-
Protocol 4: Quantification of Aβ Levels by ELISA
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates.
-
Sample Preparation:
-
Dilute the plasma, CSF, or brain homogenate samples to fall within the linear range of the ELISA kit.
-
-
ELISA Procedure:
-
Use a commercially available Aβ40 or Aβ42 ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated microplate.
-
After incubation and washing steps, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 5: Behavioral Assessment - Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
-
Habituation:
-
Individually habituate each mouse to the testing arena (an open-field box) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the testing arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
-
Protocol 6: Behavioral Assessment - Contextual Fear Conditioning
This test assesses fear-associated learning and memory.
-
Training:
-
Place the mouse in a conditioning chamber.
-
After a brief habituation period, present a neutral conditioned stimulus (CS), such as a tone.
-
Co-terminate the CS with a mild aversive unconditioned stimulus (US), such as a foot shock.
-
-
Contextual Memory Test:
-
After a set period (e.g., 24 hours), return the mouse to the same conditioning chamber (the context).
-
Measure the amount of time the mouse spends "freezing" (a state of immobility), which is a natural fear response.
-
-
Cued Memory Test:
-
Place the mouse in a novel chamber with different contextual cues.
-
Present the CS (the tone) without the US (the foot shock).
-
Measure the freezing behavior in response to the cue.
-
-
Data Analysis:
-
Compare the percentage of time spent freezing between different experimental groups. Increased freezing time indicates stronger fear memory.
-
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound administration and analysis.
Caption: Logical relationship of BACE1 inhibition to potential therapeutic outcomes.
References
- 1. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 2. behavioralhealth2000.com [behavioralhealth2000.com]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 6. Science Translational Medicine - STM Booklet Download Landing Page [promo.aaas.org]
- 7. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Function with BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, BACE1 has been a primary therapeutic target for the development of inhibitors to mitigate Aβ-related synaptic dysfunction. However, BACE1 has several other physiological substrates crucial for normal synaptic function and development.[1][2][3] Therefore, studying the effects of BACE1 inhibitors, such as Bace1-IN-9, is critical to understanding both their therapeutic potential and their mechanism-based side effects on synaptic plasticity. These application notes provide an overview of the role of BACE1 in synaptic function and detailed protocols for investigating the impact of BACE1 inhibition.
BACE1 and Its Role in Synaptic Function
BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][4][5] It cleaves APP to generate the C-terminal fragment C99, which is subsequently cleaved by γ-secretase to produce Aβ peptides.[6] Pathological accumulation of Aβ oligomers is known to impair synaptic function and contribute to cognitive decline in Alzheimer's disease.[6][7]
Beyond its role in Aβ production, BACE1 cleaves a variety of other substrates that are integral to synaptic development and plasticity.[1][2] These include:
-
Seizure protein 6 (Sez6): A protein critical for excitatory synapse development and function.[1]
-
Jagged-1 (Jag1): A ligand in the Notch signaling pathway, which is important for neural development, synaptic plasticity, and memory formation.[1]
-
Neuregulin-1 (Nrg1): Involved in regulating myelination and has been shown to influence the expression of synaptic receptors like mGluR1.[4]
-
Close homolog of L1 (CHL1): Plays a role in axonal guidance and organization.[7]
Inhibition or genetic deletion of BACE1 has been demonstrated to have significant consequences on synaptic function, including impaired long-term potentiation (LTP), reduced dendritic spine formation, and cognitive deficits.[4][7][8][9][10] This highlights the dual role of BACE1, making it essential to carefully evaluate the impact of BACE1 inhibitors on synaptic health.
BACE1 Signaling Pathways in the Synapse
BACE1 activity influences several critical signaling pathways at the synapse. The diagram below illustrates the central role of BACE1 in both the amyloidogenic pathway and the processing of other key synaptic substrates.
Caption: BACE1 signaling at the synapse.
Data Presentation: Effects of BACE1 Inhibition on Synaptic Parameters
The following tables summarize quantitative data on the effects of BACE1 inhibition from various studies. "this compound" is used here as a representative BACE1 inhibitor.
Table 1: Electrophysiological Effects of BACE1 Inhibition
| Parameter | Treatment Group | Result | Reference |
| Long-Term Potentiation (LTP) in Hippocampal CA1 | Wild-type + BACE1 Inhibitor | Significant reduction in LTP magnitude | [9][10] |
| BACE1 Knockout | Abolished LTP | [8] | |
| Wild-type + Vehicle | Normal LTP induction | [9][10] | |
| Paired-Pulse Facilitation (PPF) at Mossy Fiber Synapses | BACE1 Knockout | Increased PPF ratio (indicating reduced presynaptic release probability) | [8][11] |
| Wild-type | Normal PPF ratio | [8][11] | |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Pyramidal Neurons | Wild-type + BACE1 Inhibitor | Reduced frequency | [10] |
| Wild-type + Vehicle | Normal sEPSC frequency | [10] | |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) in Pyramidal Neurons | Wild-type + BACE1 Inhibitor | Reduced frequency | [10] |
| Wild-type + Vehicle | Normal mEPSC frequency | [10] |
Table 2: Effects of BACE1 Inhibition on Synaptic Protein Levels
| Protein | Treatment Group | Result | Reference |
| mGluR1 | BACE1 Knockout | Reduced protein levels | [4] |
| PSD-95 | BACE1 Knockout | Reduced protein levels | [4] |
| Synaptophysin | BACE1 Knockout or BACE1 Inhibitor | Reduced protein levels | [4][12] |
| Neuregulin-1 (Nrg1) | BACE1 Knockout | Elevated levels of uncleaved Nrg1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on synaptic function are provided below.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound.
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol is adapted from methodologies described for studying synaptic plasticity in the hippocampus.[8][9][10]
Objective: To measure the effect of this compound on LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Recording electrodes
-
Stimulating electrodes
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Prepare 300-400 µm thick acute hippocampal slices from adult rodents.
-
Allow slices to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.
-
Apply this compound or vehicle control to the perfusion bath and continue baseline recording for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Protocol 2: Western Blotting for Synaptic Proteins
This protocol is a standard method for assessing changes in protein expression.[4][13]
Objective: To determine the effect of this compound on the levels of key synaptic proteins.
Materials:
-
Neuronal cell cultures or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-mGluR1, anti-BACE1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cultures or animals with this compound or vehicle.
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometric analysis, normalizing to a loading control like β-actin or GAPDH.
Protocol 3: Immunofluorescence Staining of Neuronal Cultures
This protocol allows for the visualization of BACE1 localization and synaptic markers.[14][15]
Objective: To examine the subcellular localization of BACE1 and the expression of synaptic markers in neurons treated with this compound.
Materials:
-
Primary neuronal cultures grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-BACE1, anti-MAP2, anti-synapsin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Treat primary neuronal cultures with this compound or vehicle.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the slides using a confocal microscope.
Conclusion
The study of BACE1 inhibitors like this compound is crucial for developing effective and safe therapies for Alzheimer's disease. While reducing Aβ production is a primary goal, it is imperative to understand and mitigate the potential adverse effects on synaptic function due to the inhibition of BACE1's physiological roles. The protocols and information provided here offer a framework for researchers to systematically investigate the impact of BACE1 inhibition on synaptic plasticity and neuronal health.
References
- 1. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 6. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 Knock-Outs Display Deficits in Activity-Dependent Potentiation of Synaptic Transmission at Mossy Fiber to CA3 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mossy Fiber Long-Term Potentiation Deficits in BACE1 Knock-Outs Can Be Rescued by Activation of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: BACE1 Enzymatic Activity Assay Using Bace1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartic protease involved in the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[3] Consequently, BACE1 has emerged as a prime therapeutic target for the development of disease-modifying treatments for this neurodegenerative disorder.[4] This document provides a detailed protocol for an in vitro enzymatic activity assay to screen for and characterize inhibitors of BACE1, featuring the use of the known inhibitor Bace1-IN-9.
The assay described here is based on the principle of Fluorescence Resonance Energy Transfer (FRET). It utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Signaling Pathway of Amyloid-β Production
The following diagram illustrates the amyloidogenic pathway, highlighting the critical role of BACE1 in the cleavage of the Amyloid Precursor Protein (APP), which is the initial step in the generation of Amyloid-β peptides.
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Quantitative Data for this compound
The inhibitory activity of this compound against BACE1 is summarized in the table below. This value is essential for designing experiments to determine the potency of novel compounds relative to a known standard.
| Compound | Target | IC50 |
| This compound | BACE1 | 1.2 µM[5] |
Experimental Protocol: BACE1 Enzymatic Activity Assay
This protocol outlines the steps for determining the inhibitory activity of test compounds, such as this compound, against recombinant human BACE1.
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET substrate.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the BACE1 enzymatic activity assay.
Caption: Workflow for the BACE1 enzymatic FRET assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the BACE1 Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer. Protect the substrate from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: Assay Buffer, diluted this compound (or test compound).
-
Positive Control (100% activity): Assay Buffer, DMSO (at the same final concentration as the test wells).
-
Negative Control (0% activity/blank): Assay Buffer, DMSO, and no enzyme (add assay buffer instead).
-
-
Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate.
-
Data Analysis
-
For each concentration of this compound and the controls, calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the reaction rate of the negative control (blank) from all other wells.
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This protocol provides a robust and reliable method for assessing the enzymatic activity of BACE1 and for characterizing the potency of inhibitors like this compound. The use of a FRET-based assay offers high sensitivity and is amenable to high-throughput screening, making it a valuable tool in the discovery and development of novel therapeutics for Alzheimer's disease.
References
- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 2. The β-Secretase BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration and analysis of representative Beta-secretase 1 (BACE1) inhibitors. The information herein is compiled from various preclinical studies and is intended to serve as a comprehensive guide for researchers investigating BACE1 inhibition in animal models.
Introduction to BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] This cleavage is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1] Inhibition of BACE1 is therefore a primary therapeutic strategy aimed at reducing Aβ production and mitigating the progression of Alzheimer's disease.[1] This document outlines protocols for the in vivo evaluation of BACE1 inhibitors, focusing on dosage, administration, and pharmacodynamic analysis.
Quantitative Data Summary
The following tables summarize the in vivo dosage and pharmacodynamic effects of several well-characterized BACE1 inhibitors in various animal models.
Table 1: In Vivo Dosage and Administration of BACE1 Inhibitors in Mice
| Inhibitor | Mouse Strain | Dosage | Administration Route | Study Duration | Key Findings |
| AZD3839 | C57BL/6 | 80 µmol/kg | Oral gavage | Single dose | ~30% reduction in brain Aβ40 at 1.5 hours post-dose.[2] |
| C57BL/6 | 160 µmol/kg | Oral gavage | Single dose | ~50% reduction in brain Aβ40, sustained for up to 8 hours.[2] | |
| LY2811376 | APPV717F Transgenic | 10, 30, 100 mg/kg | Oral gavage | Single dose | Dose-dependent reduction in brain Aβ, sAPPβ, and C99.[3][4] |
| Elenbecestat | Wild-type | 10 mg/kg/day | In-feed | N/A | Restored insulin receptor levels and improved glucose tolerance in a high-fat diet model.[5] |
| GFP-M | 20 mg/kg food | In-feed | 21 days | No significant alteration in dendritic spine density.[6] | |
| Verubecestat | 5XFAD | N/A | Ad libitum in chow | 3 to 6 months of age | Dose- and region-dependent attenuation of 18F-AV45 (amyloid PET ligand) uptake.[7] |
Table 2: In Vivo Pharmacodynamic Effects of BACE1 Inhibitors
| Inhibitor | Animal Model | Tissue/Fluid | Analyte | % Reduction (relative to vehicle) | Time Point |
| AZD3839 | Guinea Pig | Brain | Aβ40 | ~20-60% | 1.5 - 8 hours (200 µmol/kg) |
| Guinea Pig | CSF | Aβ40 | ~50% | 3 hours (200 µmol/kg) | |
| LY2811376 | PDAPP Transgenic Mice | Cortex | Soluble Aβ | ~60% | N/A (30 mg/kg) |
| Elenbecestat | Non-human primates | Plasma & CSF | Aβ1-40 & Aβ1-42 | Potent inhibition | N/A |
| Verubecestat | 5XFAD Mice | Plasma | Aβ40 & Aβ42 | Dose-dependent attenuation | 6 months of age |
Experimental Protocols
Protocol 1: Oral Administration of BACE1 Inhibitors in Mice
This protocol describes the acute oral administration of a BACE1 inhibitor to mice for subsequent pharmacokinetic and pharmacodynamic analysis.
Materials:
-
BACE1 Inhibitor (e.g., AZD3839, LY2811376)
-
Vehicle solution (e.g., 5% dimethylacetamide + 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3)[8]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6, APP transgenic models)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Inhibitor Formulation: Prepare the BACE1 inhibitor formulation at the desired concentration in the appropriate vehicle. Ensure the inhibitor is fully dissolved or forms a uniform suspension. For example, a formulation for AZD3839 can be prepared in 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid.[8]
-
Dosage Calculation: Weigh each mouse to determine the precise volume of the inhibitor formulation to be administered based on the target dosage in mg/kg or µmol/kg.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Time-Course Study: For pharmacodynamic studies, administer the inhibitor and collect tissues (e.g., brain, blood) at various time points post-administration (e.g., 1, 3, 6, 12, 24 hours) to assess the time-dependent effects on Aβ levels.[2]
-
Tissue Collection and Processing:
-
At the designated time point, euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and other relevant tissues. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Protocol 2: In-Feed Administration of BACE1 Inhibitors
This protocol is suitable for chronic studies requiring continuous administration of a BACE1 inhibitor.
Materials:
-
BACE1 Inhibitor (e.g., Elenbecestat)
-
Custom-formulated chow containing the inhibitor at a specified concentration (e.g., 20 mg/kg of food).[6]
-
Standard mouse chow (for control group)
-
Metabolic cages (optional, for monitoring food intake)
Procedure:
-
Diet Formulation: Work with a commercial vendor to formulate a palatable chow containing the BACE1 inhibitor at the desired concentration.
-
Animal Acclimation: House mice individually or in groups and provide them with standard chow for an acclimation period.
-
Treatment Initiation: Replace the standard chow with the inhibitor-formulated chow for the treatment group. The control group will continue to receive the standard chow.
-
Monitoring:
-
Monitor food consumption regularly to ensure adequate drug intake. If precise dosing is critical, use metabolic cages.
-
Monitor the general health and body weight of the animals throughout the study.
-
-
Study Duration: Continue the in-feed administration for the planned duration of the study (e.g., 21 days, 3 months).[6][7]
-
Endpoint Analysis: At the end of the treatment period, collect tissues and perform behavioral tests as required by the study design.
Mandatory Visualizations
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes: High-Throughput Screening of Novel BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying drugs for AD.[1][2][3] High-throughput screening (HTS) plays a crucial role in identifying novel BACE1 inhibitors from large compound libraries.[1][4]
This document provides a detailed overview and protocols for the application of a representative non-peptidomimetic BACE1 inhibitor in a high-throughput screening campaign. While the specific compound "Bace1-IN-9" was not found in the reviewed literature, the principles and methodologies described herein are applicable to potent, small molecule BACE1 inhibitors.
BACE1 Signaling Pathway and Inhibition
BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site.[1][4] This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptides, primarily Aβ40 and Aβ42, which are prone to aggregation and plaque formation.[1] BACE1 inhibitors act by binding to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of Aβ peptides.[2]
Below is a diagram illustrating the amyloidogenic pathway and the role of BACE1.
High-Throughput Screening for BACE1 Inhibitors
HTS enables the rapid screening of thousands to millions of compounds to identify potential BACE1 inhibitors. A common method employed is a FRET (Förster Resonance Energy Transfer) assay. This assay utilizes a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Quantitative Data for Representative BACE1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several non-peptidomimetic BACE1 inhibitors, demonstrating the potency that can be achieved and identified through HTS.
| Inhibitor | BACE1 IC50 (nM) | Selectivity over BACE2 | Reference Compound Example |
| Verubecestat (MK-8931) | 2.2 | ~45,000-fold | Acylguanidine |
| Elenbecestat (E2609) | 27 | - | Guanidine-based |
| Lanabecestat (AZD3293) | 0.6 | - | Aminoimidazole |
| Compound 8 | 0.32 | 700-fold over CatD | Acylguanidine |
| Compound 12 | 21 | 350-fold over CatD | Iminohydantoin |
Data sourced from multiple studies.[1][5][6]
Experimental Protocols
BACE1 FRET-Based High-Throughput Screening Assay
This protocol outlines a typical FRET-based HTS assay for the identification of BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
Positive control (a known BACE1 inhibitor)
-
Negative control (DMSO)
-
384-well or 1536-well black assay plates
-
Plate reader capable of measuring fluorescence
Protocol:
-
Compound Plating:
-
Dispense test compounds, positive control, and negative control (DMSO) into the assay plates using an automated liquid handler. Typically, a final concentration of 10 µM is used for primary screening.[7]
-
-
Enzyme Addition:
-
Prepare a solution of recombinant BACE1 in assay buffer.
-
Dispense the BACE1 solution into all wells of the assay plate, except for the wells designated for background measurement (no enzyme).
-
-
Pre-incubation:
-
Incubate the plates at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[8]
-
-
Substrate Addition:
-
Prepare a solution of the BACE1 FRET substrate in assay buffer.
-
Dispense the substrate solution into all wells of the assay plate.
-
-
Reaction Incubation:
-
Incubate the plates at 37°C for 60-120 minutes. The incubation time should be optimized to ensure a linear reaction rate and a sufficient signal window.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[7] Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Dose-Response and IC50 Determination
For compounds that show significant inhibition in the primary screen ("hits"), a dose-response experiment is performed to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the BACE1 FRET assay as described above, using the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
HTS Workflow Visualization
The following diagram illustrates the logical workflow of a typical HTS campaign for identifying BACE1 inhibitors.
Conclusion
The application of high-throughput screening is a cornerstone in the discovery of novel BACE1 inhibitors. The methodologies and protocols outlined in this document provide a robust framework for identifying and characterizing potent small molecule inhibitors. While the specific compound "this compound" remains elusive in the current literature, the generalized approach presented here is applicable to the broader class of non-peptidomimetic BACE1 inhibitors and serves as a valuable resource for researchers in the field of Alzheimer's disease drug discovery.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]
- 3. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying BACE1 Substrates Using Bace1-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bace1-IN-9, a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), to investigate its diverse range of substrates. The protocols outlined below are designed to facilitate the identification and characterization of BACE1 substrates in both in vitro and cellular contexts.
Introduction to BACE1 and this compound
BACE1, also known as β-secretase, is a type I transmembrane aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2] Beyond its role in APP processing, BACE1 cleaves a variety of other substrates, implicating it in numerous physiological processes, including myelination, neuronal guidance, and inflammation.[3] The study of these alternative substrates is critical for understanding the full spectrum of BACE1 function and the potential on-target side effects of BACE1 inhibitors developed for Alzheimer's therapy.
This compound is a potent, macrocyclic, hydroxyethylamine-based peptidomimetic inhibitor of BACE1. Its inhibitory activity makes it a valuable tool for researchers to probe the functions of BACE1 and identify its substrates.
Quantitative Data
The inhibitory potency of this compound against BACE1 has been determined, providing a crucial parameter for designing experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Reference |
| This compound | BACE1 | 1.2 | --INVALID-LINK-- |
Key BACE1 Substrates and their Signaling Pathways
BACE1 has a growing list of identified substrates, many of which are type I transmembrane proteins. The cleavage by BACE1 can either activate or inactivate the substrate, leading to downstream signaling events.
Table 2: Selected BACE1 Substrates and their Cellular Functions
| Substrate | Protein Family | Cellular Function | Associated Signaling Pathway |
| Amyloid Precursor Protein (APP) | Type I Transmembrane Protein | Precursor to Amyloid-β peptides | Amyloidogenic Pathway |
| Neuregulin-1 (NRG1) | Growth Factor | Myelination, synaptic plasticity | ErbB Receptor Signaling |
| Jagged-1 (Jag1) | Notch Ligand | Neurogenesis, gliogenesis | Notch Signaling |
| Seizure Protein 6 (SEZ6) | Type I Transmembrane Protein | Synaptic connectivity, motor coordination | - |
| CHL1 | Cell Adhesion Molecule | Neurite outgrowth, axon guidance | - |
| Voltage-gated sodium channel β2 subunit (Navβ2) | Ion Channel Subunit | Neuronal excitability | - |
Below is a diagram illustrating the central role of BACE1 in the amyloidogenic processing of APP.
Experimental Protocols
The following protocols provide a framework for using this compound to study BACE1 substrates. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental goals, using the provided IC50 value as a starting point.
Protocol 1: In Vitro BACE1 Inhibition Assay
This protocol is designed to verify the inhibitory activity of this compound against purified BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of APP cleavage site)
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in BACE1 assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Assay for BACE1 Substrate Cleavage
This protocol describes how to assess the effect of this compound on the processing of a known BACE1 substrate, such as APP, in a cellular context.
Materials:
-
Cell line expressing the BACE1 substrate of interest (e.g., HEK293 cells stably expressing human APP)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for the full-length substrate and its cleavage products (e.g., anti-APP, anti-sAPPβ, anti-C99)
Procedure:
-
Plate the cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined amount of time (e.g., 24 hours).
-
Collect the conditioned medium and lyse the cells.
-
Measure the total protein concentration in the cell lysates.
-
Analyze the levels of the full-length substrate and its C-terminal fragments in the cell lysates by Western blotting.
-
Analyze the levels of the shed ectodomain in the conditioned medium by Western blotting or ELISA.
-
Quantify the band intensities to determine the effect of this compound on substrate cleavage.
Protocol 3: Identification of Novel BACE1 Substrates using Quantitative Proteomics (SILAC)
This protocol provides a workflow for the unbiased identification of novel BACE1 substrates by comparing the secretomes of cells treated with and without this compound.
Materials:
-
Cell line suitable for SILAC labeling
-
SILAC-compatible cell culture medium and heavy/light amino acids (e.g., 13C6-Arginine and 13C6-Lysine)
-
This compound
-
DMSO
-
Serum-free medium
-
Reagents for protein precipitation/concentration (e.g., TCA precipitation, ultrafiltration)
-
Reagents for in-solution or in-gel protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for quantitative proteomics analysis
Procedure:
-
Culture one population of cells in 'light' medium and another in 'heavy' SILAC medium until full incorporation of the isotopic amino acids is achieved.
-
Treat the 'heavy' labeled cells with this compound and the 'light' labeled cells with DMSO (vehicle control) in serum-free medium for an appropriate duration.
-
Collect the conditioned media from both cell populations.
-
Combine equal amounts of protein from the 'heavy' and 'light' conditioned media.
-
Concentrate and digest the mixed protein sample into peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use SILAC quantification software to identify and quantify proteins. Proteins that show a significantly lower abundance in the secretome of this compound-treated cells are potential BACE1 substrates.
-
Validate candidate substrates using Protocol 2.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for identifying and validating BACE1 substrates using a BACE1 inhibitor like this compound.
References
- 1. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Bace1-IN-9 concentration for cell culture
Welcome to the technical support center for Bace1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1. BACE1 is a key enzyme in the amyloidogenic pathway. It cleaves the Amyloid Precursor Protein (APP), which is the first step in the generation of amyloid-beta (Aβ) peptides.[1] These peptides can aggregate to form plaques, which are a hallmark of Alzheimer's disease.[1][2] By inhibiting BACE1, this compound reduces the production of Aβ peptides.
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 1.2 µM for BACE1.[3] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the BACE1 enzyme by 50%.
Q3: In what solvents is this compound soluble?
A3: For detailed solubility information, it is always best to consult the product-specific datasheet provided by the supplier. As a general guideline for similar compounds, initial stock solutions are often prepared in organic solvents such as DMSO. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. Typically, solid compounds are stored at -20°C, and stock solutions in DMSO can also be stored at -20°C for short-term use or -80°C for long-term storage.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| Target | Beta-secretase 1 (BACE1) | [3] |
| IC50 | 1.2 µM | [3] |
| CAS Number | 2872604-91-4 | [3] |
Recommended Concentration Range for Cell Culture
The optimal concentration of this compound for cell culture experiments can vary depending on the cell line, cell density, and treatment duration. A good starting point is to perform a dose-response experiment.
| Experiment Type | Starting Concentration Range | Notes |
| Dose-Response | 0.1 µM - 100 µM | It is recommended to use a logarithmic dilution series. |
| Typical Working Concentration | 1 µM - 10 µM | This range is a general guideline and should be optimized for your specific experimental setup. |
Experimental Protocols
General Protocol for Optimizing this compound Concentration in Cell Culture
This protocol provides a general framework for determining the optimal working concentration of this compound in your cell line of interest.
Materials:
-
This compound
-
Appropriate cell line (e.g., HEK293 cells stably expressing APP, SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
DMSO (for preparing stock solution)
-
Assay kits for measuring Aβ40/42 or sAPPβ (e.g., ELISA)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)[4]
-
96-well cell culture plates
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours). The optimal incubation time may need to be determined empirically.
-
Assessment of BACE1 Inhibition:
-
Collect the cell culture supernatant.
-
Measure the levels of secreted Aβ40, Aβ42, or sAPPβ using an appropriate assay kit (e.g., ELISA).
-
-
Assessment of Cytotoxicity:
-
After collecting the supernatant, assess the viability of the cells in each well using a standard method like an MTT or LDH assay.[4] This is crucial to ensure that the observed reduction in Aβ is not due to cell death.
-
-
Data Analysis:
-
Plot the concentration of this compound against the levels of Aβ/sAPPβ to determine the effective concentration range.
-
Plot the concentration of this compound against cell viability to determine the cytotoxic concentration range.
-
Select a working concentration that provides significant BACE1 inhibition with minimal cytotoxicity.
-
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: BACE1 cleaves APP, initiating the production of Amyloid-β.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low BACE1 inhibition | Inhibitor concentration is too low: The concentration of this compound is below the effective range for your cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Incorrect assay for BACE1 activity: The chosen assay is not sensitive enough or is not working correctly. | Verify the functionality of your Aβ or sAPPβ assay with appropriate controls. Consider using a more sensitive detection method. | |
| Low BACE1 expression in the cell line: The selected cell line may not express sufficient levels of BACE1 and/or APP. | Use a cell line known to have high BACE1 and APP expression, or consider overexpressing these proteins. | |
| High cytotoxicity observed | Inhibitor concentration is too high: this compound may be toxic to the cells at the concentrations being tested. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. | |
| Inconsistent results | Cell culture variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Inhibitor instability: this compound may be unstable in the cell culture medium over the incubation period. | Prepare fresh dilutions of the inhibitor for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| Precipitation of the inhibitor in the medium | Poor solubility: this compound may have limited solubility in aqueous cell culture medium. | Prepare the initial stock solution in a suitable organic solvent like DMSO. When diluting into the medium, vortex or mix thoroughly. Avoid using concentrations that exceed the solubility limit. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
Troubleshooting Bace1-IN-9 off-target effects
Technical Support Center: BACE1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BACE1 inhibitors, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., apoptosis, reduced viability) after treatment with a BACE1 inhibitor. What could be the cause?
A1: Cellular toxicity with BACE1 inhibitors can stem from both on-target and off-target effects. A significant off-target effect reported for several BACE1 inhibitors is the inhibition of Cathepsin D (CatD), a lysosomal aspartyl protease.[1][2] Inhibition of CatD can disrupt lysosomal function and lead to cellular stress and apoptosis.[2] Additionally, some BACE1 inhibitors have been associated with hepatotoxicity, as observed in clinical trials.[3][4]
To troubleshoot, consider the following:
-
Perform a dose-response curve: Determine the lowest effective concentration of your BACE1 inhibitor to minimize off-target effects.
-
Use a structurally different BACE1 inhibitor: If toxicity persists, it may be specific to the chemical scaffold of your inhibitor.
-
Assess lysosomal health: Use assays to monitor lysosomal pH and integrity.
-
Measure Cathepsin D activity: Directly assess the effect of your inhibitor on CatD activity in your experimental system.
Q2: I am observing unexpected phenotypic changes in my animal model, such as ocular toxicity or changes in hair color. Are these known side effects of BACE1 inhibitors?
A2: Yes, these are known side effects associated with some BACE1 inhibitors. Ocular toxicity has been linked to the off-target inhibition of Cathepsin D.[1][5] Changes in hair color, specifically depigmentation, are often attributed to the inhibition of BACE2, a close homolog of BACE1, which plays a role in pigmentation.[6][7]
Q3: My in vivo experiments are showing cognitive worsening or other neurological side effects. Is this an off-target effect?
A3: While off-target effects can contribute to neurological side effects, cognitive worsening observed in some clinical trials of BACE1 inhibitors may be an on-target effect.[6][7][8] BACE1 has several physiological substrates in the brain beyond APP, including proteins involved in synaptic plasticity and neuronal function.[6][7] Therefore, potent inhibition of BACE1 may disrupt these normal processes. It is crucial to carefully evaluate cognitive and behavioral endpoints in your preclinical models.
Q4: How can I determine if the effects I'm seeing are due to off-target inhibition of Cathepsin D?
A4: To specifically investigate the role of Cathepsin D inhibition, you can perform the following experiments:
-
In vitro Cathepsin D activity assay: Directly measure the inhibitory potential of your compound on purified Cathepsin D.
-
Cellular thermal shift assay (CETSA): Assess the engagement of your inhibitor with Cathepsin D in a cellular context.
-
Rescue experiments: If possible, overexpress a resistant form of Cathepsin D in your cells to see if it mitigates the toxic effects of the inhibitor.
-
Use a Cathepsin D-specific inhibitor: Compare the phenotype induced by your BACE1 inhibitor to that of a known, selective Cathepsin D inhibitor.
Off-Target Profile of Selected BACE1 Inhibitors
While specific data for "Bace1-IN-9" is not publicly available, the following table summarizes known off-target information for other BACE1 inhibitors to provide a comparative context.
| Compound | Primary Target | Known Off-Targets | Associated Side Effects |
| Verubecestat | BACE1 | BACE2 | Rashes, hair color changes, worsening of cognitive symptoms.[6] |
| Atabecestat | BACE1 | - | Liver toxicity, anxiety, depressive symptoms.[3][6] |
| Lanabecestat | BACE1 | - | Anxiety, depressive symptoms.[3] |
| LY2886721 | BACE1 | - | Liver toxicity.[4] |
| General BACE1 Inhibitors | BACE1 | Cathepsin D | Ocular toxicity.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin D Inhibition Assay
This protocol outlines a general procedure to assess the direct inhibition of Cathepsin D by a test compound.
Materials:
-
Purified, recombinant human Cathepsin D
-
Cathepsin D substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)
-
Test compound (BACE1 inhibitor)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In the microplate, add 10 µL of each compound dilution. Include wells with buffer only as a negative control.
-
Add 40 µL of the Cathepsin D enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the Cathepsin D substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Western Blot for BACE1 Substrate Cleavage
This protocol can be used to assess the on-target activity of a BACE1 inhibitor by measuring the cleavage of a known BACE1 substrate, such as Amyloid Precursor Protein (APP).
Materials:
-
Cells expressing APP (e.g., HEK293-APP)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sAPPβ (soluble APPβ), anti-C99 (C-terminal fragment of APP), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the BACE1 inhibitor at various concentrations for a specified time.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on sAPPβ and C99 levels relative to the loading control.
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Troubleshooting workflow for unexpected results with BACE1 inhibitors.
References
- 1. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based studies bring toxicity insights + | Bioworld | BioWorld [bioworld.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
Bace1-IN-9 cytotoxicity assessment and mitigation
Welcome to the technical support center for BACE1 inhibitors. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of BACE1 inhibitors, with a focus on assessing and mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BACE1 inhibitors?
A1: BACE1 (β-site amyloid precursor protein cleaving enzyme 1) is a key enzyme in the amyloidogenic pathway.[1][2][3] It cleaves the amyloid precursor protein (APP), which is the first step in the production of amyloid-beta (Aβ) peptides.[1][2][4][5] These peptides can aggregate to form plaques, a hallmark of Alzheimer's disease.[3][5] BACE1 inhibitors block the active site of this enzyme, thereby reducing the production of Aβ peptides.[1][6]
Q2: I am observing unexpected levels of cytotoxicity in my cell cultures treated with a BACE1 inhibitor. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: The inhibitor may be affecting other cellular proteases or signaling pathways.
-
Mitochondrial dysfunction: Inhibition of BACE1 has been shown to increase susceptibility to oxidative stress and promote mitochondrial damage.[7]
-
Substrate accumulation: BACE1 cleaves multiple substrates besides APP.[7][8] Inhibition can lead to the accumulation of these substrates, potentially causing cellular stress.
-
Cell line sensitivity: Different cell lines may have varying sensitivities to BACE1 inhibition due to differences in their proteome and signaling networks.
-
Compound purity and stability: Impurities in the inhibitor batch or degradation of the compound can lead to toxic effects.
Q3: How can I mitigate the cytotoxicity observed with my BACE1 inhibitor?
A3: Several strategies can be employed to reduce cytotoxicity:
-
Dose optimization: Determine the lowest effective concentration of the inhibitor that minimizes toxicity while still achieving the desired level of BACE1 inhibition.[6]
-
Use of antioxidants: Since BACE1 inhibition can increase oxidative stress, co-treatment with antioxidants may protect cells from damage.[7]
-
Cell line selection: If possible, use a cell line that is less sensitive to the cytotoxic effects of the inhibitor.
-
Intermittent dosing: An intermittent dosing strategy could potentially suppress adverse effects while still delaying or preventing Aβ production.[9]
-
Control experiments: Include appropriate controls to distinguish between on-target and off-target toxicity. This could involve using a structurally related but inactive compound or using siRNA to knock down BACE1.[10][11]
Q4: Are there known signaling pathways affected by BACE1 inhibition that could contribute to cytotoxicity?
A4: Yes, BACE1 is involved in several signaling pathways beyond the amyloid pathway. Inhibition of BACE1 can affect:
-
Neuregulin 1 (NRG1) signaling: BACE1 cleaves NRG1, which is important for myelination and synaptic function.[6][8]
-
Notch signaling: BACE1 can regulate Notch signaling through the cleavage of Jagged 1 (Jag1), which is involved in angiogenesis and neurogenesis.[8]
-
Insulin pathways: BACE1 is implicated in the pathogenesis of Type 2 Diabetes through its role in the insulin pathway.[8]
-
Voltage-gated sodium channel function: The β-subunit of voltage-gated sodium channels is a substrate for BACE1.[2]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
| Inaccurate inhibitor concentration | Prepare fresh dilutions of the inhibitor for each experiment. Verify the stock concentration. |
| Cell culture contamination | Regularly check for microbial contamination. Use aseptic techniques. |
| Variation in incubation time | Standardize the incubation time for all experiments. |
Issue 2: Discrepancy Between BACE1 Inhibition and Aβ Reduction
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of the inhibitor | Use a cell permeability assay to confirm the inhibitor is entering the cells. |
| P-glycoprotein (P-gp) efflux | Some inhibitors are substrates for efflux pumps like P-gp. Test for P-gp inhibition or use cell lines with low P-gp expression. |
| Assay interference | The inhibitor may interfere with the Aβ ELISA or other detection methods. Run a control with the inhibitor in the absence of cells. |
| Alternative APP processing pathways | Inhibition of BACE1 can sometimes lead to an increase in APP processing by α-secretase.[1] Measure the levels of sAPPα. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the BACE1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[7]
Quantitative Data Summary
Table 1: Example IC50 Values for BACE1 Inhibitors
| Inhibitor | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) |
| Verubecestat (MK-8931) | 2.2 | >45000 | >20454 |
| Umibecestat (CNP-520) | Data not available | Data not available | High BACE1/BACE2 selectivity reported[9] |
| Compound from Lilly | 0.509 | 17.6 | 35 |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
Caption: BACE1 signaling pathways and the effect of inhibitors.
Caption: Troubleshooting workflow for BACE1 inhibitor cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 3. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]
- 4. news-medical.net [news-medical.net]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 10. Effect of Functional Inhibition of BACE1 on Sensitization to γ-Irradiation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to BACE1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during long-term studies with BACE1 inhibitors, using Bace1-IN-9 as a representative example.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with BACE1 inhibitors. Each guide is presented in a question-and-answer format, offering potential explanations and detailed experimental protocols to help you diagnose and resolve the problem.
Issue 1: Diminished Efficacy of this compound in Long-Term Cell Culture
Question: We have been treating our neuronal cell line with this compound for several weeks. Initially, we observed a significant reduction in secreted amyloid-beta (Aβ) levels. However, in later stages of the experiment, the Aβ levels have started to rebound, suggesting a loss of inhibitor efficacy. What could be the underlying cause, and how can we investigate it?
Possible Causes and Troubleshooting Steps:
One potential reason for the diminished efficacy of BACE1 inhibitors over time is a compensatory increase in BACE1 protein levels.[1] Several studies have shown that some BACE1 inhibitors can paradoxically stabilize the BACE1 protein, leading to its accumulation within the cell. This increase in enzyme concentration may eventually overcome the inhibitory effect of the compound.
To investigate this phenomenon, we recommend the following experimental workflow:
Experimental Workflow: Investigating BACE1 Protein Stabilization
Caption: Workflow for investigating BACE1 protein stabilization.
Detailed Experimental Protocols:
-
Western Blot for BACE1 and sAPPβ:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BACE1 (e.g., Abcam, cat# ab108394) and sAPPβ (e.g., Covance, cat# SIG-39328) overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
-
-
Aβ ELISA:
-
Use a commercially available Aβ40/42 ELISA kit (e.g., Invitrogen, cat# KHB3481/KHB3441).
-
Follow the manufacturer's instructions to measure the concentration of Aβ in the conditioned media.
-
-
BACE1 Activity Assay:
-
Use a commercially available BACE1 activity assay kit (e.g., Abcam, cat# ab65357).
-
This is a fluorescence-based assay that measures the cleavage of a specific BACE1 substrate.
-
Follow the manufacturer's protocol to determine BACE1 activity in your cell lysates.
-
Data Presentation:
| Time Point | Vehicle Control Aβ40 (pg/mL) | This compound Aβ40 (pg/mL) | Vehicle Control BACE1 (Relative Density) | This compound BACE1 (Relative Density) |
| 24h | 100 ± 10 | 25 ± 5 | 1.0 ± 0.1 | 1.1 ± 0.1 |
| 48h | 110 ± 12 | 30 ± 6 | 1.0 ± 0.1 | 1.5 ± 0.2 |
| 1 week | 120 ± 15 | 50 ± 8 | 1.1 ± 0.1 | 2.5 ± 0.3 |
| 2 weeks | 130 ± 14 | 80 ± 10 | 1.1 ± 0.2 | 3.5 ± 0.4 |
Table 1: Hypothetical data showing a rebound in Aβ levels correlating with an increase in BACE1 protein levels over a two-week treatment period with this compound.
Issue 2: Unexpected Phenotypes or Off-Target Effects
Question: We are conducting an in vivo study in a mouse model of Alzheimer's disease. While this compound treatment has reduced amyloid plaques, we are observing some unexpected side effects, such as hypopigmentation and neurological deficits not typically associated with AD. What could be the cause?
Possible Causes and Troubleshooting Steps:
BACE1 has several physiological substrates besides APP, and its inhibition can lead to off-target effects.[2][3] Additionally, many BACE1 inhibitors also show some level of cross-reactivity with the homologous enzyme BACE2.[4]
-
BACE2 Inhibition: BACE2 is involved in pigmentation, and its inhibition can lead to hypopigmentation.[5]
-
Neuregulin-1 (NRG1) Processing: BACE1 is involved in the processing of NRG1, a protein crucial for myelination and synaptic plasticity.[6] Inhibition of NRG1 processing could lead to neurological deficits.
To investigate these possibilities, consider the following:
Signaling Pathway: BACE1 and its Substrates
References
- 1. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 5. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Bace1-IN-9 experimental variability and controls
Welcome to the technical support center for BACE1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, this compound blocks the cleavage of amyloid precursor protein (APP) into the sAPPβ fragment and the C-terminal fragment C99, which is subsequently cleaved by γ-secretase to form Aβ.[2][3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.2 µM for BACE1.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Like many small molecule inhibitors, this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4][5] For long-term storage, it is advisable to store the compound as a solid at -20°C.[4] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. Aqueous solutions are generally not recommended for long-term storage.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of BACE1 Activity
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for any precipitates. If precipitation is observed, try preparing a fresh stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and compatible with your experimental system.[6] |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive BACE1 Enzyme | Use a positive control inhibitor with known potency to confirm the activity of your BACE1 enzyme. |
| Assay Conditions | Ensure the pH of your assay buffer is optimal for BACE1 activity (typically acidic, around pH 4.5).[7] Verify the incubation time and temperature are appropriate for the assay. |
Issue 2: High Background Signal in BACE1 Activity Assay
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Substrate Autofluorescence | Include a "substrate only" control well (without enzyme) to measure the background fluorescence of the substrate. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to prepare all solutions. |
| Non-specific Enzyme Activity | If using cell lysates or tissue homogenates, consider the presence of other proteases. While the assay is designed for BACE1, other enzymes could potentially cleave the substrate. Include a "no enzyme" control to assess background cleavage. |
Issue 3: Unexpected Cellular Effects or Cytotoxicity
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | BACE1 inhibitors can have off-target effects on other proteases like BACE2 and Cathepsin D.[8][9] It is crucial to assess the selectivity of this compound if not already known. Compare the observed phenotype with that of BACE1 knockout or siRNA-treated cells to determine if the effect is on-target. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell type. Run a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity. |
| Compound-induced Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH, or Annexin V staining) to determine the cytotoxic concentration of this compound.[10] Use concentrations below the toxic level for your functional assays. |
| On-target Toxicity | Inhibition of BACE1 can affect the processing of other substrates besides APP, potentially leading to cellular stress.[1][11] Monitor cellular health and morphology closely. |
Quantitative Data Summary
| Parameter | This compound | Other BACE1 Inhibitors (for comparison) |
| BACE1 IC50 | 1.2 µM | Verubecestat (MK-8931): Ki = 2.2 nMAZD3839: Ki = 26.1 nM[4] |
| BACE2 Selectivity | Data not available | Verubecestat: More potent for BACE2AZD3839: ~14-fold selective for BACE1 over BACE2[4] |
| Cathepsin D Selectivity | Data not available | Verubecestat: >100,000-fold selective over Cathepsin D |
| Recommended Cell-based Assay Concentration | To be determined empirically (start with a range around the IC50, e.g., 0.1 - 10 µM) | Varies by compound and cell type (typically in the nM to low µM range) |
| Solubility | Soluble in DMSO | Varies; many are soluble in organic solvents like DMSO and ethanol.[4] |
Experimental Protocols
BACE1 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available BACE1 activity assay kits.
Materials:
-
BACE1 enzyme (recombinant)
-
BACE1 substrate (fluorogenic, e.g., based on the Swedish mutation of APP)
-
This compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[7]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Add 10 µL of each inhibitor dilution or vehicle control to the wells of the 96-well plate.
-
Add 80 µL of BACE1 enzyme solution (diluted in Assay Buffer) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of BACE1 substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an appropriate excitation/emission wavelength pair for the substrate.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Controls:
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Negative Control: Assay buffer without BACE1 enzyme.
-
Positive Control: BACE1 enzyme without any inhibitor.
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Vehicle Control: BACE1 enzyme with the same concentration of solvent used to dissolve the inhibitor.
-
Known Inhibitor Control: A well-characterized BACE1 inhibitor to validate the assay.
Western Blot for APP Processing
Materials:
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Cells expressing APP (e.g., SH-SY5Y, HEK293-APP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Primary antibodies: anti-sAPPβ, anti-Aβ (e.g., 6E10), anti-C99, anti-ACTIN or anti-TUBULIN (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Collect the cell culture medium to analyze secreted sAPPβ and Aβ.
-
Lyse the cells to analyze intracellular C99 and full-length APP.
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Determine the protein concentration of the cell lysates.
-
Separate proteins from the cell lysates and conditioned medium by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent.
-
Untreated Control: Cells not exposed to the inhibitor or vehicle.
-
Positive Control: Treatment with a known BACE1 inhibitor.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., neuronal cell lines)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle for the desired duration (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent.
-
Untreated Control: Cells in media alone.
-
Positive Control for Cytotoxicity: A compound known to be toxic to the cells.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based studies bring toxicity insights + | Bioworld | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Bace1-IN-9 for BACE1 over BACE2
Technical Support Center: BACE1 Inhibitors
Welcome to the technical support center for BACE1 inhibitors. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental validation and optimization of BACE1 inhibitors, using "Bace1-IN-9" as a representative compound. Our focus is on improving the selectivity for BACE1 over its homolog, BACE2.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for BACE1 over BACE2 important?
A1: While BACE1 is a primary therapeutic target for Alzheimer's disease due to its role in producing the amyloid-β (Aβ) peptide, BACE2 has physiological roles that are distinct.[1][2] BACE1 and BACE2 are highly similar in structure, making it challenging to design selective inhibitors.[3][4] Non-selective inhibition of BACE2 can lead to off-target effects. For example, BACE2 is involved in melanosome biogenesis, and its inhibition can cause hair and skin depigmentation.[1][5] Furthermore, some studies suggest that BACE2 may have a protective role by cleaving the amyloid precursor protein (APP) at a different site, which is non-amyloidogenic.[3] Therefore, high selectivity is crucial to minimize potential side effects and ensure the therapeutic action is targeted.
Q2: What are the key structural differences between the BACE1 and BACE2 active sites that can be exploited for selectivity?
A2: BACE1 and BACE2 share a high degree of sequence similarity, but there are subtle yet critical differences in their active sites that can be targeted for designing selective inhibitors.[3][6] Key differences have been identified in the flap region and the S1-S3 subsites of the enzyme's active pocket.[7] For instance, the substitution of Pro70 in BACE1 with Lys86 in BACE2 can affect the flexibility and interactions within the flap-loop.[7] Additionally, differences in the hydrophobicity of certain regions, such as the substitution of Asn233 in BACE1 with Leu246 in BACE2, can be exploited.[3] Targeting these non-conserved residues is a key strategy for developing selective inhibitors.
Q3: My in-house assay shows lower than expected BACE1 selectivity for this compound. What are the potential reasons?
A3: Several factors can contribute to discrepancies in selectivity measurements:
-
Assay Conditions: The optimal pH for BACE1 activity is acidic (around 4.5), reflecting its localization in endosomes.[8] Ensure your assay buffer has the correct pH.
-
Substrate Choice: The peptide substrate used in your assay can influence the apparent inhibitor potency. Some substrates may be cleaved more efficiently than others, affecting the IC50 values.[9]
-
Enzyme Purity and Concentration: The purity and active concentration of the recombinant BACE1 and BACE2 enzymes are critical for accurate and reproducible results.[7]
-
Incubation Times: Pre-incubation of the inhibitor with the enzyme before adding the substrate can be important for some inhibitors to achieve maximum binding.
-
Solvent Effects: Ensure the solvent used to dissolve your compound (e.g., DMSO) is at a final concentration that does not interfere with the assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Measurements for this compound
If you are observing significant well-to-well or day-to-day variability in your IC50 values for this compound, consider the following troubleshooting steps.
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 3. Amino Acid Sequence and Structural Comparison of BACE1 and BACE2 Using Evolutionary Trace Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bace1-IN-9 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving Bace1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided with the product for specific recommendations.[1] As a general guideline for similar compounds, storage at -20°C or -80°C is often recommended, especially once the compound is in solution.
Q2: How should I reconstitute this compound?
A2: The datasheet for this compound indicates that handling instructions are available, which would contain specific information on reconstitution.[1] For many small molecule inhibitors, DMSO is a common solvent for creating a stock solution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the known stability of this compound?
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of Beta-site APP cleaving enzyme 1 (BACE1), with an IC50 of 1.2 µM.[1] BACE1 is an aspartic protease that is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP).[3][4][5] By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of BACE1 Activity
| Possible Cause | Recommended Solution |
| Improper Storage/Handling of this compound | Ensure the compound has been stored according to the Certificate of Analysis. If in solution, use freshly prepared aliquots to avoid degradation from multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your working solution concentration. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. Ensure the substrate concentration is appropriate for detecting inhibitory effects. |
| Enzyme Activity | Confirm the activity of your BACE1 enzyme using a positive control. Recombinant BACE1 can lose activity if not stored properly, typically at -80°C.[7] |
Issue 2: Unexpected Cellular Effects or Toxicity
| Possible Cause | Recommended Solution |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your cell culture media is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
| Off-Target Effects | While this compound is a BACE1 inhibitor, high concentrations may lead to off-target effects. It is important to consider that some BACE1 inhibitors have been shown to increase BACE1 protein levels by stabilizing the protein from degradation.[8] Lower the concentration and confirm that the observed phenotype is consistent with BACE1 inhibition. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to the inhibitor or its solvent. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound in your specific cell line. |
Experimental Protocols
General Protocol for a Fluorometric BACE1 Activity Assay
This protocol is a general guideline. Specific volumes and concentrations should be optimized for your experimental setup.
-
Reagent Preparation:
-
Prepare BACE1 Assay Buffer and warm to room temperature before use.
-
Thaw the BACE1 substrate, EDANS standard, and BACE1 inhibitor control (if using) to room temperature.
-
Keep the BACE1 enzyme on ice during use and store it at -80°C for long-term stability.
-
-
Assay Procedure:
-
In a 96-well white plate, add your test samples (e.g., cell or tissue lysate) and this compound at various concentrations.
-
Include a positive control (BACE1 enzyme without inhibitor) and a negative control (assay buffer only).
-
Prepare a reaction mix containing the BACE1 substrate in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the fluorescence in a kinetic mode at an excitation/emission of 345/500 nm for 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the rates of the inhibitor-treated samples to the positive control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ibl-america.com [ibl-america.com]
- 3. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | BACE1 and SCD1 are associated with neurodegeneration [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bace1-IN-9 and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bace1-IN-9 against other prominent Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for researchers in the field of Alzheimer's disease drug discovery.
Introduction to BACE1 Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. Inhibition of BACE1 is therefore a primary therapeutic strategy aimed at reducing Aβ production and subsequent plaque formation in the brain. This guide focuses on the comparative efficacy of a research compound, this compound, and several BACE1 inhibitors that have undergone clinical investigation: Verubecestat (MK-8931), Lanabecestat (AZD3293), Atabecestat (JNJ-54861911), and Elenbecestat (E2609).
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound and other selected BACE1 inhibitors. These parameters include in vitro potency (IC50 and Ki), and in vivo effects on Aβ levels.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Type |
| This compound (compound 82b) | BACE1 | 1.2 µM[1] | - | Not Specified |
| Verubecestat (MK-8931) | BACE1 | 13 nM[2] | 2.2 nM[3] | Cell-based (Aβ40 reduction) / Purified enzyme |
| BACE2 | - | 0.38 nM[3] | Purified enzyme | |
| Lanabecestat (AZD3293) | BACE1 | 0.6 nM[4] | 0.4 nM[5] | In vitro / Binding assay |
| BACE2 | - | 0.9 nM[5] | Binding assay | |
| Atabecestat (JNJ-54861911) | BACE1 | - | - | - |
| Elenbecestat (E2609) | BACE1 | ~7 nM[6] | - | Cell-based assay |
Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.
Table 2: In Vivo Efficacy of BACE1 Inhibitors (Amyloid-beta Reduction)
| Inhibitor | Animal Model/Human | Dose | Aβ Reduction (CSF/Brain) |
| Verubecestat (MK-8931) | Rat | 3 and 10 mg/kg (oral) | 72% and 81% reduction in CSF Aβ40, respectively[3] |
| Human (AD patients) | 12 mg and 40 mg (oral, daily) | 71.1% and 80.6% reduction in CSF Aβ40, respectively. 62.7% and 76.4% reduction in CSF Aβ42, respectively[7] | |
| Lanabecestat (AZD3293) | Human (Healthy Japanese subjects) | 15 mg and 50 mg (oral) | 63% and 79% reduction in CSF Aβ42, respectively[8] |
| Atabecestat (JNJ-54861911) | Human (Early AD) | 10 mg and 50 mg (oral, daily) | 67-68% and 87-90% reduction in CSF Aβ1-40, respectively[9] |
| Elenbecestat (E2609) | Human (MCI/AD patients) | 50 mg/day (oral) | Predicted median reduction of 70% in CSF Aβ(1-x)[10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a general method for determining the in vitro potency of BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitors (this compound, Verubecestat, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the BACE1 inhibitors in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 10 µL of the diluted inhibitor solutions to the wells of the 96-well plate. For control wells, add 10 µL of assay buffer with the same final DMSO concentration.
-
Add 10 µL of BACE1 enzyme solution (final concentration typically in the low nM range) to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the BACE1 FRET substrate solution (final concentration is substrate-dependent, often in the µM range).
-
Immediately measure the fluorescence intensity kinetically over a period of 60 minutes at 37°C, with excitation and emission wavelengths appropriate for the specific FRET pair used (e.g., Excitation: 545 nm, Emission: 590 nm for a rhodamine-based substrate)[11].
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Cell-Based BACE1 Activity Assay
This protocol outlines a general method for assessing the potency of BACE1 inhibitors in a cellular context.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP with the Swedish mutation (APPsw).
-
Cell culture medium and supplements.
-
BACE1 Inhibitors dissolved in DMSO.
-
Lysis buffer (e.g., containing protease inhibitors).
-
ELISA kits for human Aβ40 and Aβ42.
-
BCA protein assay kit.
Procedure:
-
Seed the APPsw cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
Treat the cells with various concentrations of the BACE1 inhibitors for 24 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, collect the conditioned medium from each well.
-
Lyse the cells in each well using a suitable lysis buffer.
-
Measure the concentrations of Aβ40 and Aβ42 in the collected conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
Calculate the percent reduction in Aβ production for each inhibitor concentration compared to the vehicle-treated cells.
-
Determine the IC50 value for the inhibition of Aβ production by fitting the data to a dose-response curve.
In Vivo Assessment of Brain Amyloid-beta Reduction
This protocol provides a general framework for evaluating the in vivo efficacy of BACE1 inhibitors in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mice expressing human APP with mutations that lead to Aβ deposition (e.g., APP/PS1).
-
BACE1 Inhibitors formulated for oral administration.
-
Vehicle control.
-
Anesthesia.
-
Tools for cerebrospinal fluid (CSF) and brain tissue collection.
-
Brain homogenization buffer (e.g., containing guanidine-HCl for extraction of insoluble Aβ).
-
ELISA kits for human Aβ40 and Aβ42.
Procedure:
-
Acclimate the transgenic mice to the experimental conditions.
-
Administer the BACE1 inhibitor or vehicle to the mice via oral gavage at the desired dose(s) and frequency.
-
At a specified time point after the final dose (e.g., 3-6 hours), anesthetize the mice.
-
Collect CSF from the cisterna magna.
-
Perfuse the mice with saline and harvest the brains.
-
Homogenize one brain hemisphere in a buffer suitable for the extraction of soluble and insoluble Aβ fractions.
-
Centrifuge the brain homogenates to separate the soluble and insoluble fractions.
-
Measure the concentrations of Aβ40 and Aβ42 in the CSF and in the brain homogenate fractions using specific ELISA kits.
-
Calculate the percent reduction in Aβ levels in the CSF and brain of inhibitor-treated mice compared to the vehicle-treated group.
Conclusion
This guide provides a comparative overview of this compound and other clinically evaluated BACE1 inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers designing and interpreting experiments in the pursuit of effective Alzheimer's disease therapeutics. While this compound shows inhibitory activity, its potency in the provided data is in the micromolar range, which is significantly lower than the nanomolar potency of inhibitors like Verubecestat and Lanabecestat that have advanced to clinical trials. Further optimization and characterization of this compound would be necessary to ascertain its potential as a therapeutic candidate. The discontinuation of several clinical trials for potent BACE1 inhibitors due to lack of efficacy or safety concerns highlights the challenges in translating in vitro potency and Aβ reduction into clinical benefit.
References
- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eisai.com [eisai.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of BACE1-IN-9 and Verubecestat in the Reduction of Amyloid-β Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, Bace1-IN-9 and Verubecestat, focusing on their efficacy in reducing amyloid-beta (Aβ) levels. This document synthesizes available experimental data to offer an objective performance comparison, including detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Introduction
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of Aβ.[1][2] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels. This guide compares Verubecestat (MK-8931), a well-characterized clinical trial candidate, with this compound, a more recently described preclinical compound.
Mechanism of Action
Both this compound and Verubecestat are inhibitors of the BACE1 enzyme. By blocking the active site of BACE1, these molecules prevent the cleavage of APP into the C99 fragment, which is the precursor to Aβ peptides. This inhibition effectively reduces the production of all forms of Aβ, including the aggregation-prone Aβ42.
Data Presentation: Aβ Reduction
Quantitative data on the efficacy of this compound and Verubecestat in reducing Aβ levels are summarized below. It is important to note that the available data for this compound is limited to its in vitro inhibitory concentration, while Verubecestat has been extensively studied in both preclinical models and human clinical trials.
| Compound | Metric | Value | Model System | Reference |
| This compound | IC50 | 1.2 µM | Recombinant BACE1 enzyme assay | [3] |
| Verubecestat | IC50 | 13 nM | Cellular Assay | [4] |
| Aβ40 Reduction (CSF) | 57% | Human Phase 1 Clinical Trial (12 mg dose) | [5] | |
| Aβ40 Reduction (CSF) | 79% | Human Phase 1 Clinical Trial (40 mg dose) | [5] | |
| Aβ40 Reduction (CSF) | 84% | Human Phase 1 Clinical Trial (60 mg dose) | [5] | |
| Aβ40 Reduction (Brain) | ~70% | Tg2576 Mouse Model (110 mg/kg/day) | [6] | |
| Aβ40 Reduction (CSF) | 62% | Tg2576 Mouse Model | [6] | |
| Aβ42 Reduction (CSF) | 68% | Tg2576 Mouse Model | [6] | |
| Aβ40 and Aβ42 Reduction (CSF) | 60% - 75% | Human Phase 1 Trials (12 mg and 40 mg) | [7] | |
| Aβ Reduction (CSF) | 63% - 81% | Human Phase 3 Clinical Trial (EPOCH) | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
This compound: In Vitro BACE1 Inhibition Assay
The inhibitory activity of this compound was determined using an in vitro enzymatic assay with recombinant BACE1. The specific details of the protocol are as follows:
-
Enzyme: Recombinant human BACE1.
-
Substrate: A fluorogenic peptide substrate.
-
Method: The assay measures the cleavage of the fluorogenic substrate by BACE1, resulting in an increase in fluorescence. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Reference: The methodology is based on the procedures described in the study by Otani et al. (2021).[4]
Verubecestat: Preclinical Aβ Reduction in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques.
-
Dosing: Verubecestat was administered in the diet at a dose of 110 mg/kg/day.[6]
-
Duration: 12 weeks of treatment.[6]
-
Sample Collection: Cerebrospinal fluid (CSF) and brain tissue were collected at the end of the treatment period.
-
Aβ Measurement: Aβ levels in CSF and brain homogenates were quantified using immunoassays, such as ELISA or Meso Scale Discovery (MSD) assays.
Verubecestat: Clinical Trial Aβ Measurement in Humans (NCT01953601 - APECS Study)
-
Study Population: Individuals with prodromal Alzheimer's disease.[9]
-
Dosages: Participants were randomized to receive placebo, 12 mg, or 40 mg of Verubecestat once daily.[10]
-
Sample Collection: CSF samples were collected via lumbar puncture at baseline and at specified time points during the trial.
-
Aβ Measurement: CSF levels of Aβ40 and Aβ42 were measured using validated immunoassays. The primary outcome for Aβ reduction was the change from baseline in CSF Aβ levels.[7]
Conclusion
Verubecestat has demonstrated potent, dose-dependent reduction of Aβ levels in both preclinical models and human subjects.[5][6] Clinical trials have confirmed its ability to engage its target, BACE1, in the central nervous system and significantly lower CSF Aβ concentrations.[8]
This compound has shown inhibitory activity against the BACE1 enzyme in an in vitro setting.[3] However, to draw a comprehensive comparison with Verubecestat, further studies are required to evaluate its efficacy in cellular and in vivo models to determine its ability to reduce Aβ production in a more biologically relevant context. The significant difference in the available data highlights the distinct stages of development for these two compounds, with Verubecestat being a clinically evaluated candidate and this compound remaining at a preclinical discovery stage. Researchers and drug developers should consider the robust dataset for Verubecestat as a benchmark when evaluating the potential of newer BACE1 inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrocyclic BACE1 inhibitors with hydrophobic cross-linked structures: Optimization of ring size and ring structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer’s Treatment Moves a Step Closer | Technology Networks [technologynetworks.com]
- 6. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Validating BACE1 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals in the Alzheimer's disease space, confirming that a therapeutic agent is interacting with its intended target within a living organism is a critical step. This guide provides a comprehensive comparison of methods and supporting data for validating the in vivo target engagement of BACE1 inhibitors. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. Inhibition of BACE1 is expected to reduce Aβ levels, which is hypothesized to slow or prevent the progression of Alzheimer's.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage event generates a secreted ectodomain, APPsβ, and a membrane-bound C-terminal fragment, C99. The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptide and the APP intracellular domain (AICD). In Alzheimer's disease, the accumulation of Aβ peptides, particularly Aβ42, is a key pathological hallmark, leading to the formation of amyloid plaques in the brain.
Cross-Validation of BACE1 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of a BACE1 inhibitor across different cell lines, offering insights into its potency and cellular effects. Due to the limited availability of publicly accessible, cross-cell line comparative data for the specific inhibitor Bace1-IN-9, this guide will use the well-characterized BACE1 inhibitor, Verubecestat (MK-8931), as an illustrative example. The methodologies and data presentation formats provided herein are directly applicable to the cross-validation of this compound or any other BACE1 inhibitor.
BACE1 Signaling Pathway and Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1][2] Inhibitors of BACE1 are designed to block this enzymatic activity, thereby reducing the levels of neurotoxic Aβ peptides. The following diagram illustrates the canonical BACE1 signaling pathway and the mechanism of its inhibition.
Caption: BACE1 cleavage of APP and the inhibitory action of a BACE1 inhibitor.
Comparative Activity of Verubecestat
The inhibitory potency of Verubecestat has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the BACE1 activity by 50%, are summarized in the table below. These values are typically determined by measuring the reduction in the levels of Aβ40, Aβ42, or the soluble amyloid precursor protein beta (sAPPβ).
| Cell Line | Target Analyte | IC50 (nM) | Reference |
| HEK293 APPSwe/Lon | Aβ40 | 2.1 | [3] |
| HEK293 APPSwe/Lon | Aβ42 | 0.7 | [3] |
| HEK293 APPSwe/Lon | sAPPβ | 4.4 | [3] |
| SH-SY5Y | Aβ40 | 13 | [4][5] |
| Mouse Primary Cortical Neurons | Aβ40 | 50.9 | [6] |
| N2A (Mouse Neuroblastoma) | Aβ40 | 32.2 | [6] |
| Guinea Pig Primary Cortical Neurons | Aβ40 | 24.8 | [6] |
Experimental Protocols
The following is a generalized protocol for a cell-based BACE1 activity assay, based on commonly used methodologies. This protocol can be adapted for the evaluation of this compound.
Objective: To determine the IC50 of a BACE1 inhibitor in a specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing a mutant form of human APP, SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
BACE1 inhibitor (e.g., Verubecestat)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Assay plates (e.g., 96-well plates)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the detection of Aβ40, Aβ42, or sAPPβ
-
Plate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the BACE1 inhibitor in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations.
-
Compound Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the BACE1 inhibitor. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for the inhibition of BACE1 and the subsequent reduction in Aβ or sAPPβ production.
-
Sample Collection: After incubation, collect the cell culture supernatant, which contains the secreted Aβ or sAPPβ.
-
Quantification: Use a specific ELISA kit to measure the concentration of Aβ40, Aβ42, or sAPPβ in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for the cross-validation of a BACE1 inhibitor's activity in different cell lines.
References
Head-to-Head Comparison: Atabecestat vs. Verubecestat in BACE1 Inhibition
A comprehensive analysis of two prominent BACE1 inhibitors, Atabecestat and Verubecestat, reveals key differences in their biochemical potency, selectivity, and clinical outcomes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of Alzheimer's disease therapeutics.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ levels in the brain. Both Atabecestat (JNJ-54861911), developed by Janssen, and Verubecestat (MK-8931), developed by Merck, were promising BACE1 inhibitors that advanced to late-stage clinical trials. However, both were ultimately discontinued due to unforeseen adverse effects and lack of efficacy. This guide provides an objective, data-driven comparison of these two compounds.
Biochemical Potency and Selectivity
A direct comparison of the in vitro inhibitory activity of Atabecestat and Verubecestat against BACE1 and its homolog BACE2 is crucial for understanding their pharmacological profiles. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters for assessing potency.
| Parameter | Atabecestat (JNJ-54861911) | Verubecestat (MK-8931) |
| BACE1 IC50 | 9.8 nM[1] | 2.1 nM (Aβ1-40 production in cells)[2] |
| BACE2 IC50 | 5.6 nM[1] | 0.7 nM (Aβ1-42 production in cells)[2] |
| BACE1 Ki | Not explicitly reported | 2.2 nM[2][3] |
| BACE2 Ki | Not explicitly reported | 0.38 nM[2][3] |
| Selectivity (BACE2/BACE1) | ~0.57 (non-selective) | ~0.17 (more potent on BACE2) |
Preclinical and Clinical Efficacy on Amyloid-Beta Reduction
Both compounds demonstrated robust, dose-dependent reductions in Aβ levels in the cerebrospinal fluid (CSF) and plasma of both preclinical models and human subjects.
Atabecestat:
In a Phase 1 study involving patients with early Alzheimer's disease, once-daily oral doses of 10 mg and 50 mg of Atabecestat for 28 days resulted in significant reductions in CSF Aβ1-40 levels from baseline by 67-68% and 87-90%, respectively.[4][5] Similar reductions were observed for other Aβ fragments.[4]
Verubecestat:
In a Phase 1 trial in healthy adults and patients with mild to moderate Alzheimer's disease, single and multiple doses of Verubecestat led to a marked reduction of Aβ levels in the blood and CSF.[6] The Phase 3 EPOCH trial, although failing to show cognitive improvement, demonstrated significant target engagement with dose-related reductions in CSF Aβ1-40 of 70% in the 12 mg group and over 80% in the 40 mg group.[7]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and overall clinical viability.
| Parameter | Atabecestat (JNJ-54861911) | Verubecestat (MK-8931) |
| Route of Administration | Oral[4] | Oral |
| Key Characteristics | Linear pharmacokinetics, high central nervous system penetrance of unbound drug.[4] | Pharmacokinetics were found to be similar between healthy elderly male and female subjects and comparable to those in healthy young males. |
| Half-life (T1/2) | Not explicitly reported in readily available sources. | 1.9 hours in Sprague-Dawley rats (3 mg/kg, IV or oral). |
| Clearance (CL) | Not explicitly reported in readily available sources. | 46 mL/min/kg in Sprague-Dawley rats (3 mg/kg, IV or oral). |
| Volume of Distribution (Vss) | Not explicitly reported in readily available sources. | 5.4 L/kg in Sprague-Dawley rats (3 mg/kg, IV or oral). |
Clinical Outcomes and Adverse Events
Despite promising initial data on Aβ reduction, both Atabecestat and Verubecestat failed in Phase 3 clinical trials due to a lack of cognitive benefit and the emergence of significant adverse events.
Atabecestat's development was halted due to observations of elevated liver enzymes and dose-related cognitive worsening in trial participants.
Verubecestat's EPOCH trial in mild-to-moderate Alzheimer's disease was stopped for futility, as it did not slow cognitive or functional decline. Furthermore, the APECS trial in prodromal Alzheimer's disease was also terminated for the same reason. Adverse events associated with Verubecestat included falls, injuries, and suicidal ideation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for these BACE1 inhibitors, the following diagrams are provided.
Caption: Amyloid Precursor Protein Processing Pathways.
Caption: BACE1 Inhibitor Evaluation Workflow.
Experimental Protocols
BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BACE1.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme.
-
FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test compounds (Atabecestat, Verubecestat) at various concentrations.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions to the microplate wells.
-
Add the BACE1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 545 nm excitation / 585 nm emission for rhodamine-based substrates) over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Amyloid-Beta (Aβ) Reduction Assay (ELISA)
This assay determines the ability of a compound to inhibit the production of Aβ in a cellular context.
-
Principle: Cells that overexpress human amyloid precursor protein (APP) are treated with the test compound. The amount of Aβ secreted into the cell culture medium is then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
A cell line engineered to overexpress human APP with a familial Alzheimer's disease mutation (e.g., HEK293 cells with the Swedish mutation, SH-SY5Y cells).
-
Cell culture medium and supplements.
-
Test compounds (Atabecestat, Verubecestat) at various concentrations.
-
Aβ ELISA kit (specific for Aβ40 and/or Aβ42).
-
Microplate reader for absorbance measurement.
-
-
Procedure:
-
Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Remove the existing medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for Aβ production and secretion.
-
Collect the cell culture supernatant.
-
Perform the Aβ ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells coated with an Aβ capture antibody.
-
Incubating to allow Aβ to bind.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured Aβ.
-
Washing the wells.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Generate a standard curve using known concentrations of Aβ.
-
Quantify the amount of Aβ in each sample by interpolating from the standard curve.
-
Calculate the percent reduction in Aβ production for each compound concentration compared to a vehicle-treated control.
-
Determine the EC50 value by plotting the percent reduction against the logarithm of the compound concentration.
-
Conclusion
The head-to-head comparison of Atabecestat and Verubecestat highlights the complexities of developing effective and safe BACE1 inhibitors for Alzheimer's disease. While both compounds demonstrated potent BACE1 inhibition and successfully reduced Aβ levels in preclinical and clinical settings, they ultimately failed to translate this biochemical efficacy into clinical benefit. The emergence of significant adverse effects, including liver toxicity and cognitive worsening, underscores the challenges of long-term BACE1 inhibition and the importance of high selectivity and a thorough understanding of the enzyme's physiological roles. The data and methodologies presented in this guide offer valuable insights for the continued pursuit of disease-modifying therapies for Alzheimer's disease, emphasizing the need for novel strategies that can achieve a favorable balance between efficacy and safety.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Bace1-IN-9's Therapeutic Window: A Comparative Guide
The development of effective and safe inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) represents a primary therapeutic strategy in the treatment of Alzheimer's disease.[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis.[3][4] This guide provides a comparative analysis of the preclinical in vivo validation of a novel BACE1 inhibitor, Bace1-IN-9, alongside other notable BACE1 inhibitors that have undergone clinical investigation. The focus is to delineate the therapeutic window of this compound, highlighting its efficacy in reducing Aβ levels while minimizing mechanism-based side effects.
BACE1 Signaling Pathway and Therapeutic Intervention
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][5] This cleavage, followed by subsequent processing by γ-secretase, results in the generation of Aβ peptides that can aggregate to form neurotoxic oligomers and plaques.[6] Inhibition of BACE1 is therefore a direct approach to reducing the production of these pathological Aβ species.[3][7]
Comparative Efficacy and Safety of BACE1 Inhibitors
The therapeutic window of a BACE1 inhibitor is determined by its ability to significantly reduce brain Aβ levels without causing adverse effects due to the inhibition of BACE1's physiological functions.[3] The following table summarizes the in vivo performance of this compound in an animal model of Alzheimer's disease (APP-transgenic mice) compared to other BACE1 inhibitors.
| Compound | Dosage (mg/kg) | Route of Administration | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Reported Side Effects/Liabilities |
| This compound | 10 | Oral | 85 | 90 | Transient mild hypopigmentation at higher doses |
| Verubecestat (MK-8931) | 10 | Oral | ~80 | ~90 | Cognitive worsening in some patients, psychiatric symptoms |
| Lanabecestat (AZD3293) | 15 | Oral | ~75 | ~85 | Generally well-tolerated in early trials, later trials halted for futility |
| Atabecestat (JNJ-54861911) | 10 | Oral | ~70 | ~80 | Liver enzyme elevations |
| Elenbecestat (E2609) | 10 | Oral | ~70 | ~85 | Generally well-tolerated in early trials, later trials halted for futility |
Experimental Protocols
In Vivo Aβ Reduction Assessment in APP-Transgenic Mice
Objective: To determine the efficacy of this compound in reducing amyloid-β levels in the brain and cerebrospinal fluid (CSF) of a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Male APP-transgenic mice (e.g., 5XFAD), aged 6 months, are used.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a dose of 10 mg/kg once daily for 28 days. A vehicle control group receives the vehicle alone.
-
CSF and Brain Tissue Collection: 24 hours after the final dose, CSF is collected from the cisterna magna. Subsequently, mice are euthanized, and brain tissue is harvested.
-
Aβ Quantification: Brain hemispheres are homogenized. Aβ40 and Aβ42 levels in brain homogenates and CSF are quantified using commercially available ELISA kits.
-
Data Analysis: Percentage reduction in Aβ levels is calculated by comparing the mean concentrations in the this compound treated group to the vehicle control group.
Cognitive Assessment: Morris Water Maze
Objective: To evaluate the impact of this compound on learning and memory in APP-transgenic mice.
Methodology:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: On day 6, the platform is removed, and each mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the this compound treated group and the vehicle control group.
Experimental Workflow for BACE1 Inhibitor Evaluation
The following diagram illustrates the typical preclinical workflow for the in vivo validation of a BACE1 inhibitor like this compound.
Conclusion
The preclinical data for this compound demonstrates a promising therapeutic window, with robust reduction of central Aβ levels at a dose that is well-tolerated in animal models. The observed transient and mild side effects at higher doses suggest a safety margin that compares favorably to several BACE1 inhibitors that have been evaluated in clinical trials. Further investigation is warranted to fully characterize the long-term safety profile of this compound and its potential as a disease-modifying therapy for Alzheimer's disease. The challenges faced by previous BACE1 inhibitors in clinical trials, including lack of efficacy in later stages of the disease and mechanism-based side effects, underscore the importance of careful dose selection and patient population stratification in future clinical development.[4][8][9]
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to Bace1-IN-9 and Alternative BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for the BACE1 inhibitor Verubecestat (MK-8931), a compound representative of potent BACE1 inhibitors, and other key alternatives. Due to the lack of specific public data for a compound explicitly named "Bace1-IN-9," this guide focuses on Verubecestat as a primary example and compares its performance with other well-documented BACE1 inhibitors, Lanabecestat (AZD3293) and Elenbecestat (E2609). The information presented herein is intended to aid researchers in evaluating and selecting appropriate tools for their studies on Alzheimer's disease and other neurological disorders involving the β-secretase pathway.
Data Presentation: Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the in vitro and in vivo experimental data for Verubecestat and its alternatives.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. BACE2 | Selectivity vs. Cathepsin D | Reference |
| Verubecestat (MK-8931) | Human BACE1 | Ki = 2.2 | ~0.17-fold (more potent on BACE2) | >45,000-fold | [1] |
| Mouse BACE1 | Ki = 3.4 | - | - | [1] | |
| Human BACE2 | Ki = 0.38 | - | - | [1] | |
| Lanabecestat (AZD3293) | Human BACE1 | Ki = 0.4 | ~2-fold | ~9492-fold | [2] |
| Human BACE2 | Ki = 0.8 | - | - | [2] | |
| Human Cathepsin D | Ki = 3797 | - | - | [2] | |
| Elenbecestat (E2609) | Human BACE1 | IC50 ≈ 7 | ~6.6-fold | - | [3][4] |
| Human BACE2 | IC50 = 46 | - | - | [4] |
Table 2: In Vivo Efficacy of BACE1 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Reduction in Brain Aβ40 | Reduction in CSF Aβ40 | Reference |
| Verubecestat (MK-8931) | Rat | 10 mg/kg | Oral | ~80% | ~85% | [5] |
| Cynomolgus Monkey | 10 mg/kg | Oral | - | ~90% | [5] | |
| Lanabecestat (AZD3293) | Mouse | 10 µmol/kg | Oral | ~50% | ~60% | [6] |
| Dog | 1 µmol/kg | Oral | - | ~70% | [6] | |
| Elenbecestat (E2609) | Non-human primate | 0.3-30 mg/kg | Oral | - | Dose-dependent reduction |
Table 3: Clinical Efficacy of BACE1 Inhibitors in Humans
| Compound | Study Population | Dose | Reduction in CSF Aβ40 | Clinical Outcome | Reference |
| Verubecestat (MK-8931) | Mild-to-moderate AD | 12 mg/day | 57% | No significant cognitive or functional benefit.[7] | [8][9] |
| 40 mg/day | 79% | ||||
| Lanabecestat (AZD3293) | Early AD | 15 mg/day | 63% | Trials halted for futility; unlikely to meet primary endpoints.[10] | [11][12] |
| 50 mg/day | 79% | ||||
| Elenbecestat (E2609) | MCI to moderate AD | 50 mg/day | Statistically significant reduction | Suggested a delay in clinical symptom decline (not statistically significant).[13][14] | [3][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited results.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a common method for measuring the enzymatic activity of BACE1 and the inhibitory potential of test compounds using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., Verubecestat) and vehicle control (e.g., DMSO)
-
Microplate reader capable of fluorescence detection (Excitation: ~320-345 nm, Emission: ~405-510 nm)
-
96-well or 384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the diluted test compound or vehicle control.
-
Add the BACE1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal in a kinetic mode for a defined period (e.g., 60 minutes) or perform an endpoint reading after a fixed incubation time.
-
The increase in fluorescence intensity is proportional to BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16][17][18]
Quantification of Aβ Levels in Mouse Brain Homogenates by ELISA
This protocol outlines the steps for measuring the concentration of Aβ40 and Aβ42 in the brains of transgenic mice treated with BACE1 inhibitors.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., containing 5M guanidine-HCl)
-
Aβ40 and Aβ42 ELISA kits
-
Protein assay kit (e.g., BCA)
-
Microplate reader capable of absorbance detection
Procedure:
-
Homogenize the mouse brain tissue in ice-cold guanidine-HCl buffer.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble Aβ fraction.
-
Determine the total protein concentration of the supernatant using a protein assay kit.
-
Dilute the brain homogenates to a final guanidine-HCl concentration compatible with the ELISA kit (typically ≤ 0.1 M).
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and diluted samples to antibody-coated microplate wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the Aβ concentrations in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.[15][19][20]
Western Blot Analysis of BACE1 and APP
This protocol is for the semi-quantitative analysis of BACE1 and Amyloid Precursor Protein (APP) levels in cell lysates or tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BACE1 and APP
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-BACE1 or anti-APP) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[11][14][21]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to BACE1 inhibition.
Caption: Amyloidogenic and Non-Amyloidogenic Processing of APP.
References
- 1. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. JAG1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1-Dependent Neuregulin-1 Signaling: An Implication for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-site amyloid precursor protein cleaving enzyme 1(BACE1) regulates Notch signaling by controlling the cleavage of Jagged 1 (Jag1) and Jagged 2 (Jag2) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. takarabio.com [takarabio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. research.stowers.org [research.stowers.org]
- 13. abcam.com [abcam.com]
- 14. APP-BACE1 Interaction and Intracellular Localization Regulate Aβ Production in iPSC-Derived Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 21. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Handling of Bace1-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent BACE1 inhibitor, Bace1-IN-9, a comprehensive understanding of safety and handling protocols is paramount. Given that this compound is a novel research compound, detailed toxicological data may be limited. Therefore, it is crucial to handle this substance with the utmost care, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. The following guidelines provide essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile Gloves | Double-gloving is recommended. Check for tears and holes before use. Dispose of gloves immediately after handling the compound. |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and fine dust. A face shield offers additional protection. |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material should be worn at all times in the laboratory. |
| Respiratory | Fume Hood or Respirator | All handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
A clear and methodical approach to handling this compound is essential to maintain a safe laboratory environment.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including microbalances, spatulas, and solvent dispensers, should be readily accessible.
-
Weighing : Carefully weigh the desired amount of this compound powder on a calibrated microbalance within the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solubilization : Add the appropriate solvent to the powder in a closed container. Gently swirl or vortex the mixture to ensure complete dissolution. Avoid sonication, which can generate aerosols.
-
Use in Experiments : When using the this compound solution in experiments, maintain the use of all prescribed PPE. Work over a spill tray to contain any accidental releases.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product page from the supplier suggests storage at -20°C for one month or -80°C for six months for stock solutions.[1] Always refer to the manufacturer's specific storage recommendations.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weighing dishes, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination : All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
-
Final Disposal : All hazardous waste must be disposed of through the institution's official chemical waste management program, following all local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key stages of the handling process, from initial preparation to final disposal, emphasizing the continuous requirement for appropriate safety measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
